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  • Product: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
  • CAS: 1250530-15-4

Core Science & Biosynthesis

Foundational

Chemical properties of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

An In-Depth Technical Guide to the Predicted Chemical Properties and Potential Applications of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid Authored by a Senior Application Scientist Disclaimer: The following guide is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Chemical Properties and Potential Applications of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Authored by a Senior Application Scientist

Disclaimer: The following guide is a predictive analysis based on the known chemical properties of the constituent functional groups of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, due to the absence of specific literature on this compound. The information herein is intended for research and development purposes and should be validated experimentally.

Introduction: A Molecule of Synthetic and Pharmacological Interest

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid represents a fascinating scaffold for chemical and pharmacological exploration. This molecule combines the structural features of a benzoic acid, a common pharmacophore and synthetic handle, with a 1-methyl-1H-1,2,4-triazole moiety. The triazole ring system is a well-established bioisostere for esters and amides and is a core component in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, antifungal, antiviral, and anticancer effects.[1][2][3] The strategic placement of the triazole ring at the 2-position of the benzoic acid suggests a molecule with unique conformational properties and the potential for intramolecular interactions that could influence its chemical reactivity and biological target engagement.

This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, potential pharmacological activities, and robust analytical methodologies for the characterization of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The properties of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid are predicted based on the additive and interactive effects of its benzoic acid and 1-methyl-1H-1,2,4-triazole components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H9N3O2Based on the chemical structure.
Molecular Weight 203.20 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for small aromatic organic acids.
Melting Point Expected to be relatively high (>150 °C)Aromatic acids and triazoles often have high melting points due to intermolecular hydrogen bonding and pi-stacking.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The benzoic acid moiety provides some water solubility, especially at higher pH, while the overall aromatic character suggests solubility in organic solvents.[4]
pKa Estimated to be around 3.5 - 4.5The carboxylic acid group is the primary acidic proton. The electron-withdrawing nature of the triazole ring may slightly increase the acidity compared to benzoic acid (pKa ~4.2).[5][6]

Proposed Synthesis Pathway

While a specific synthesis for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is not documented, a plausible and efficient route can be designed based on established methods for the synthesis of 1,2,4-triazoles.[7][8][9] A one-pot, multi-component reaction approach offers an attractive strategy for its construction.

Conceptual Synthetic Workflow

The proposed synthesis involves the reaction of 2-cyanobenzoic acid with a source of methylhydrazine, followed by cyclization to form the triazole ring.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_intermediates Key Intermediates (In Situ) cluster_product Final Product 2_Cyanobenzoic_Acid 2-Cyanobenzoic Acid Reaction_Vessel Reaction Vessel (Solvent, Heat) 2_Cyanobenzoic_Acid->Reaction_Vessel Methylhydrazine Methylhydrazine Methylhydrazine->Reaction_Vessel Orthoformate Triethyl Orthoformate (or similar C1 source) Orthoformate->Reaction_Vessel Amidine Amidine Formation Reaction_Vessel->Amidine Step 1 Cyclization Cyclization Amidine->Cyclization Step 2 Target_Molecule 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid Cyclization->Target_Molecule Step 3

Caption: Proposed one-pot synthetic workflow for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-cyanobenzoic acid (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add methylhydrazine (1.1 equivalents).

  • Amidine Formation: Heat the mixture to 80-100 °C and add triethyl orthoformate (1.2 equivalents) dropwise. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of the starting materials and the formation of an intermediate amidine.

  • Cyclization: Continue heating the reaction mixture at 120-140 °C to facilitate the cyclization and formation of the triazole ring. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Chemical Reactivity

The chemical reactivity of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is governed by the interplay of its two functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo typical reactions of this functional group.[5][10]

  • Salt Formation: It will react with bases to form the corresponding carboxylate salts.

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with an amine will produce amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Aromatic Ring

The benzoic acid ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid and the triazole ring.[4][11] Any substitution is predicted to occur at the meta-position relative to the carboxyl group.

Reactions of the Triazole Ring

The 1,2,4-triazole ring is generally stable to a wide range of reaction conditions. The N-methyl group prevents reactions at that nitrogen, and the other nitrogen atoms are relatively unreactive due to their involvement in the aromatic system.

Potential Pharmacological Activities

Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities.[1][2][3] The combination of this heterocycle with a benzoic acid scaffold suggests several potential therapeutic applications.

Pharmacological_Activities cluster_activities Potential Pharmacological Activities Target_Molecule 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid Anticancer Anticancer Target_Molecule->Anticancer Inhibition of cell proliferation Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Disruption of microbial cell processes Anti_inflammatory Anti-inflammatory Target_Molecule->Anti_inflammatory Modulation of inflammatory pathways Antiviral Antiviral Target_Molecule->Antiviral Interference with viral replication

Caption: Predicted pharmacological profile of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

  • Anticancer Activity: Many triazole-containing compounds have demonstrated potent anticancer activity.[12][13] The target molecule could potentially inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction.

  • Antimicrobial and Antifungal Activity: The triazole moiety is a cornerstone of many antifungal drugs (e.g., fluconazole). This compound could exhibit activity against a range of microbial and fungal pathogens.

  • Anti-inflammatory Activity: Some triazole derivatives have shown significant anti-inflammatory and analgesic effects.[2]

  • Antiviral Activity: Triazoles are also found in antiviral medications, suggesting a potential for this compound in antiviral drug discovery.[2]

Comprehensive Analytical Workflow

A robust analytical workflow is essential for the confirmation of structure, assessment of purity, and quantification of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

Analytical_Workflow cluster_structural Structural Elucidation cluster_purity Purity Assessment cluster_quantification Quantification Sample Sample of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) Sample->NMR MS Mass Spectrometry (HRMS for exact mass) Sample->MS IR IR Spectroscopy (Functional group identification) Sample->IR HPLC HPLC-UV (Purity and impurity profiling) Sample->HPLC qNMR Quantitative NMR (qNMR) Sample->qNMR HPLC_UV_Quant HPLC-UV with certified standard Sample->HPLC_UV_Quant LC_MS LC-MS (Impurity identification) HPLC->LC_MS

Caption: A comprehensive analytical workflow for the characterization of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic signals for the aromatic protons of the benzoic acid ring, the methyl group protons, and the triazole proton.

    • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

    • 2D NMR (HMBC, HSQC): Crucial for unambiguously assigning the connectivity between the benzoic acid and the triazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C/C=N stretches.[6]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for determining purity and identifying any impurities.[14]

    • Protocol:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

      • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the structures of any observed impurities.

Conclusion

2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is a molecule with significant untapped potential. This guide provides a foundational, albeit predictive, understanding of its chemical properties, a practical synthetic approach, and a framework for its pharmacological and analytical evaluation. The insights presented herein are intended to serve as a catalyst for further research into this promising chemical entity, with the ultimate goal of unlocking its full potential in drug discovery and materials science. Experimental validation of these predictions is a critical next step.

References

  • Triazoles and its pharmacological activities: A Review. (n.d.). Academia.edu. Retrieved February 21, 2026, from [Link]

  • Pharmacological significance of triazole scaffold. (2010, June 28). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

  • What is the mechanism of Benzoic Acid? (2024, July 17). Patsnap Synapse. Retrieved February 21, 2026, from [Link]

  • Benzoic acid. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Benzoic Acid: Structure, Properties, Uses & Preparation Explained. (n.d.). Vedantu. Retrieved February 21, 2026, from [Link]

  • Benzoic Acid Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 21, 2026, from [Link]

  • Synthesis and Pharmacological Activity of Triazole Derivatives Inhibiting Eosinophilia. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

  • A Pharmacological Update of Triazole Derivative: A Review. (2024, May 18). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Chemical Properties of 1-Methyl-1H-1,2,4-triazole (CAS 6086-21-1). (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]

  • Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019, June 17). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Benzoic Acid: Formula, Structure, Properties & Preparation. (n.d.). Aakash Institute. Retrieved February 21, 2026, from [Link]

  • Synthetic routes to triazole benzoic acid compounds 1–17. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • 1H-1,2,4-Triazole, 1-methyl-. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • 1-Methyl-1H-1,2,4-triazole. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. Retrieved February 21, 2026, from [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011, January 14). ACS Publications. Retrieved February 21, 2026, from [Link]

  • 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. (n.d.). AMERICAN ELEMENTS. Retrieved February 21, 2026, from [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • A Review: Triazole and their derivatives. (2020, July 15). IRJET. Retrieved February 21, 2026, from [Link]

  • Making triazoles, the green way. (2007, May 1). RSC Education. Retrieved February 21, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation into a final drug product. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation into a final drug product. This guide provides a comprehensive framework for understanding and determining the solubility profile of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, a novel heterocyclic compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical prediction of solubility based on physicochemical properties, details the gold-standard experimental methodology for solubility determination, and provides a framework for the analysis and interpretation of the resulting data. The overarching goal is to equip the reader with the necessary tools to systematically characterize the solubility of this and similar novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from discovery to a marketed drug, its physicochemical properties play a pivotal role. Among these, aqueous and non-aqueous solubility are arguably among the most important. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[1] For researchers in drug discovery and development, a thorough understanding of a compound's solubility in various organic solvents is essential for a multitude of processes, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.

  • Analytical Method Development: Solubility data is crucial for choosing mobile phases in chromatographic techniques like HPLC.[2]

  • Pre-formulation and Formulation Studies: The development of oral, parenteral, and topical dosage forms is critically dependent on identifying suitable solvent systems.[3]

  • Toxicity Studies: The choice of vehicle for administering a compound in toxicological assays is guided by its solubility.

This guide focuses on 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, a molecule with structural motifs—a carboxylic acid and a triazole ring—that suggest a complex solubility behavior. We will explore both theoretical and practical approaches to building a comprehensive solubility profile for this compound.

Physicochemical Characterization of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Before embarking on experimental solubility studies, a thorough understanding of the molecule's intrinsic properties is essential for predicting its behavior.

Molecular Structure:

  • Benzoic Acid Moiety: This group introduces a polar, acidic proton (pKa of the carboxylic acid is expected to be around 4-5) and the capacity for hydrogen bond donation and acceptance. It also provides an aromatic ring system that can engage in π-π stacking interactions.

  • 1-Methyl-1H-1,2,4-triazole Moiety: This heterocyclic ring system is polar and contains nitrogen atoms that can act as hydrogen bond acceptors. The methyl group adds a degree of lipophilicity.

Predicted Properties:

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~217.2 g/mol Relatively small, generally favoring solubility.
pKa (acidic) ~4-5 (Carboxylic acid)Ionization in basic media will dramatically increase aqueous solubility. In organic solvents, its protonated state will dominate.
pKa (basic) ~2-3 (Triazole nitrogens)Weakly basic, may be protonated in strongly acidic media.
Predicted logP ~1.5 - 2.5Indicates a balance of hydrophilic and lipophilic character, suggesting solubility in a range of polar and moderately non-polar solvents.
Hydrogen Bond Donors 1 (from COOH)Can interact strongly with hydrogen bond accepting solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptors 4 (2 from COOH, 2 from triazole)Can interact with hydrogen bond donating solvents (e.g., alcohols, water).

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

A powerful tool for predicting the solubility of a solute in a given solvent is the Hansen Solubility Parameters (HSP) model.[4][5][6] This model deconstructs the total cohesion energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding.

The fundamental principle is that "like dissolves like."[5] A solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated, and if this distance is within a certain interaction radius (R0) for the solute, solubility is likely.

While the specific HSP values for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid are not published, they can be estimated using group contribution methods available in specialized software. Based on its structure, we can anticipate moderately high δP and δH values due to the polar triazole and carboxylic acid groups.

The diagram below illustrates the logical flow of using HSP for solvent selection.

HSP_Workflow A Define Solute Structure (2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid) B Estimate Solute HSP (δD, δP, δH) via Group Contribution Methods A->B D Calculate HSP Distance (Ra) between Solute and Each Solvent B->D C Compile HSP Database of Potential Solvents C->D F Predict Solubility: If Ra < R0, solubility is likely D->F E Experimentally Determine Solute Interaction Radius (R0) (Test solubility in a few 'good' and 'bad' solvents) E->F G Prioritize Solvents for Experimental Validation F->G

Caption: Hansen Solubility Parameter (HSP) workflow for solvent selection.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][7] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation:

    • Add an excess amount of crystalline 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid to a series of vials, ensuring a solid phase remains at equilibrium. The exact amount does not need to be known, but it must be in excess.[7]

    • To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2] A preliminary time-to-equilibrium study is recommended for a novel compound.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Clarify the supernatant by centrifugation at high speed or by filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the clarified supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.[8]

  • Data Reporting:

    • Calculate the solubility in units such as mg/mL or molarity (mol/L).

    • It is also crucial to analyze the remaining solid phase by techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic or solvate transformations during the experiment.[2]

The following diagram outlines the key stages of this experimental workflow.

Shake_Flask_Workflow A Step 1: Preparation Add excess solid to solvent in vial B Step 2: Equilibration Agitate at constant temperature (24-72h) A->B C Step 3: Phase Separation Centrifuge or filter supernatant B->C F Solid Phase Analysis (XRPD/DSC) Verify solid form post-equilibration B->F D Step 4: Analysis Dilute and quantify concentration via HPLC C->D E Step 5: Data Calculation Report solubility (e.g., mg/mL) D->E

Caption: Workflow for the shake-flask solubility determination method.

Solubility Profile and Data Interpretation

While experimental data for 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid is not publicly available, we can present a hypothetical dataset to illustrate how results would be structured and interpreted. The solvents are chosen to represent a range of polarities and hydrogen bonding capabilities.

Table 1: Hypothetical Solubility of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid at 25 °C

SolventSolvent ClassPolarity IndexH-BondingPredicted Solubility (mg/mL)Rationale for Solubility
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Acceptor> 100Strong H-bond acceptor, highly polar, effectively solvates both the carboxylic acid and triazole moieties.
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Acceptor> 100Similar to DMSO, a strong H-bond acceptor and highly polar.
Methanol Polar Protic5.1Donor/Acceptor~50 - 75Can act as both H-bond donor and acceptor, effectively interacting with the solute's functional groups.
Ethanol Polar Protic4.3Donor/Acceptor~25 - 50Similar to methanol but slightly less polar, resulting in lower but still significant solubility.
Acetone Polar Aprotic5.1Acceptor~10 - 25Moderate polarity and H-bond acceptance; less effective at solvating the H-bond donating carboxylic acid compared to protic solvents.
Ethyl Acetate Moderately Polar4.4Acceptor~5 - 10Lower polarity and weaker H-bond acceptance limit its ability to overcome the solute's crystal lattice energy.
Dichloromethane (DCM) Nonpolar3.1Weak Acceptor< 1Lacks the polarity and H-bonding capability to effectively solvate the polar functional groups of the solute.
Toluene Nonpolar2.4None< 0.1Aromatic character may offer some interaction with the benzoic ring, but overall nonpolar nature leads to very poor solubility.
Hexane Nonpolar0.1None< 0.1Aliphatic and nonpolar, unable to interact favorably with the polar solute.

Interpretation of Results:

The hypothetical data suggests a solubility profile dominated by the polar nature of the molecule.

  • High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO and DMF is anticipated due to their high polarity and ability to act as strong hydrogen bond acceptors for the carboxylic acid proton.

  • Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are effective because they can engage in hydrogen bonding both as donors (with the triazole nitrogens) and acceptors (with the carboxylic acid).

  • Limited Solubility in Nonpolar Solvents: The very low solubility in solvents like DCM, toluene, and hexane is expected, as these solvents cannot overcome the strong intermolecular forces (especially hydrogen bonding) within the crystal lattice of the solid compound.

Conclusion and Future Directions

This guide has established a comprehensive methodology for determining and understanding the solubility profile of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid. By combining theoretical predictions from physicochemical properties and Hansen Solubility Parameters with the rigorous experimental protocol of the shake-flask method, a detailed and reliable solubility profile can be constructed.

The expected trend is high solubility in polar solvents, particularly those capable of hydrogen bonding, and poor solubility in nonpolar solvents. This information is invaluable for guiding further development activities, from optimizing reaction and purification conditions to enabling the formulation of viable drug delivery systems. For any new chemical entity, a systematic approach to solubility characterization as outlined here is not merely a data collection exercise but a fundamental step in mitigating risks and ensuring the successful progression of a potential therapeutic agent.

References

  • Jouyban, A. (2008). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 11(3), 64-75. [Link]

  • Loughborough University Research Repository. (2025, March 27). Data-driven point adjusted Jouyban-Acree-Artificial neural network hybrid model for predicting solubility of active pharmaceutical ingredients in binary solvent mixtures. [Link]

  • Jouyban, A., et al. (2006). Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(4), 318-321. [Link]

  • Fakhree, M. A. A., et al. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 27(6), 1957. [Link]

  • Jouyban, A. (2018). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Fluid Phase Equilibria, 459, 100-104. [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Pharmaceutical Development and Technology, 24(10), 1235-1244. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

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Foundational

A Comprehensive Technical Guide to the Thermodynamic Data of 1-Methyl-1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the thermodynamic properties of 1-methyl-1,2,4-triazole derivatives, a class of compounds of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thermodynamic properties of 1-methyl-1,2,4-triazole derivatives, a class of compounds of significant interest in pharmaceuticals and materials science. As a Senior Application Scientist, the following sections synthesize foundational thermodynamic principles with practical experimental and computational methodologies, offering a framework for understanding and predicting the stability and reactivity of these molecules.

Introduction: The Significance of Thermodynamic Data for 1-Methyl-1,2,4-Triazole Derivatives

1,2,4-triazole and its derivatives are a cornerstone in the development of a wide array of biologically active agents, including antimicrobial and anticancer drugs.[1][2] The substitution of a methyl group at the 1-position of the triazole ring can significantly influence the molecule's electronic and steric properties, thereby altering its pharmacokinetic and pharmacodynamic profiles.[2] Furthermore, in the field of energetic materials, the thermal stability of triazole-based compounds is a critical parameter.[3]

A thorough understanding of the thermodynamic data of 1-methyl-1,2,4-triazole derivatives is paramount for several reasons:

  • Drug Development: Thermodynamic parameters such as enthalpy of formation provide insights into the energetic stability of a drug molecule, which can influence its shelf-life and formulation.

  • Energetic Materials: For applications in propellants and pyrotechnics, the heat of formation is a key property that helps estimate performance parameters like specific impulse and detonation velocity.[3]

  • Reaction Kinetics: Understanding the thermodynamics of these compounds is crucial for predicting their reaction pathways and decomposition mechanisms under various conditions.

This guide will delve into the experimental and computational methodologies used to determine the key thermodynamic properties of 1-methyl-1,2,4-triazole derivatives, present available data, and discuss the influence of substituents on their thermal stability.

Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic data for 1-methyl-1,2,4-triazole derivatives relies on a suite of calorimetric and analytical techniques. The choice of method is dictated by the specific property of interest and the physical state of the compound.

Combustion Calorimetry: Measuring the Enthalpy of Formation

Static-bomb combustion calorimetry is a primary technique for determining the standard molar enthalpy of formation (ΔfH°) of solid compounds.[4] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The heat released during combustion is measured, and from this, the standard molar energy of combustion (ΔcU°) is calculated. The standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) can then be derived.[4]

Experimental Protocol: Static-Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of the purified 1-methyl-1,2,4-triazole derivative of a precisely known mass is prepared.

  • Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure vessel (the "bomb"), which is then sealed and pressurized with pure oxygen.

  • Ignition and Data Acquisition: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.

  • Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

  • Derivation of Enthalpy of Formation: The standard enthalpy of formation is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques used to investigate the thermal stability, phase transitions, and decomposition of materials.[1][5]

  • DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of fusion.

  • TGA measures the change in mass of a sample as a function of temperature or time. It provides information about the thermal stability and the temperature ranges of decomposition.

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: A small, accurately weighed amount of the 1-methyl-1,2,4-triazole derivative is placed in a sample pan (e.g., aluminum or stainless steel).[6]

  • Instrument Setup: The sample and a reference pan are placed in the TGA/DSC instrument. The analysis is typically carried out under a controlled atmosphere, such as a steady flow of nitrogen.[6]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 K/min) over a defined temperature range.[6]

  • Data Analysis: The resulting TGA thermogram shows mass loss as a function of temperature, while the DSC curve shows endothermic (melting, decomposition) or exothermic (decomposition) events. From these curves, key parameters such as the onset of decomposition, peak decomposition temperature, and percentage of mass loss can be determined.[5]

Knudsen Effusion Method: Determining Enthalpy of Sublimation

The Knudsen effusion method is employed to measure the vapor pressure of a solid as a function of temperature, from which the standard molar enthalpy of sublimation (ΔsubH°) can be derived using the Clausius-Clapeyron equation.[7] This is a crucial parameter for converting the enthalpy of formation from the solid to the gas phase.

Experimental Protocol: Knudsen Effusion

  • Sample Preparation: The sample is placed in a Knudsen cell, which is a small container with a very small orifice.

  • High Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Mass Loss Measurement: The rate of mass loss through the orifice due to sublimation is measured.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss and the properties of the cell and the sample.

  • Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a plot of ln(p) versus 1/T.

Computational Chemistry Approaches

In silico methods, particularly quantum chemical calculations, are invaluable for predicting the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally.[2][3]

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure and properties of molecules.[2] Functionals like B3LYP are commonly employed to optimize the geometry and calculate the vibrational frequencies of the molecule.[3] From these calculations, the electronic energy and thermal corrections can be obtained to determine the gas-phase enthalpy of formation.[3]

High-Accuracy Composite Methods

Composite methods such as Gaussian-n (e.g., G3(MP2)) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) provide more accurate predictions of thermodynamic properties by combining calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.[3][4]

Computational Protocol: Gas-Phase Enthalpy of Formation

  • Geometry Optimization: The molecular structure of the 1-methyl-1,2,4-triazole derivative is optimized to find its lowest energy conformation using a method like DFT with a suitable basis set (e.g., 6-31G(d,p)).[3]

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.[3]

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated using a higher level of theory or a larger basis set.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, where the calculated energies of the molecule and its constituent atoms (or reference molecules) are used in conjunction with experimental enthalpies of formation of the atoms (or reference molecules).[3]

Thermodynamic Data of 1-Methyl-1,2,4-Triazole Derivatives

CompoundMethodDecomposition Temperature (°C)Reference
1-(4-methyl-3,5-dinitrophenyl)-1H-1,2,4-triazoleTG-DTA259.89[8]
1-(4-methoxy-3,5-dinitrophenyl)-1H-1,2,4-triazoleTG-DTA275[8]
2,6-dinitro-4-(1H-1,2,4-triazol-1-yl)anilineTG-DTA270[8]

Table 1: Thermal Decomposition Data for Selected 1-Aryl-1,2,4-triazole Derivatives.

Influence of Substituents on Thermal Stability

The thermal stability of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole or an attached phenyl ring.

The presence of a methyl group on a phenyl ring attached to the 1-position of the 1,2,4-triazole has been studied in the context of energetic materials. For instance, 1-(4-methyl-3,5-dinitrophenyl)-1H-1,2,4-triazole exhibits a decomposition temperature of approximately 260 °C.[8] The thermal stability is a complex interplay of the electronic effects of the substituents and the overall molecular structure.

Computational studies have shown that the decomposition of triazole derivatives often involves the breaking of the N-N bond.[9] The energy barrier for this process, and thus the thermal stability, can be modulated by electron-donating or electron-withdrawing groups.

Synthesis of 1-Methyl-1,2,4-Triazole Derivatives

The synthesis of 1-methyl-1,2,4-triazole derivatives can be achieved through various synthetic routes. A common method involves the methylation of a pre-formed 1,2,4-triazole ring.

General Synthesis Protocol: N-Methylation of 1,2,4-Triazoles

  • Deprotonation: The 1H-1,2,4-triazole derivative is treated with a base, such as potassium carbonate, in a suitable solvent like acetonitrile to deprotonate the ring nitrogen.

  • Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture.[10]

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 50 °C) for a few hours to ensure complete reaction.[10]

  • Workup and Purification: After the reaction is complete, the product is isolated through extraction and purified using techniques like column chromatography or recrystallization.

Conclusion

The thermodynamic properties of 1-methyl-1,2,4-triazole derivatives are critical for their application in drug development and as energetic materials. This guide has outlined the key experimental and computational methodologies for determining these properties, including combustion calorimetry, thermal analysis, and quantum chemical calculations. While a comprehensive dataset is still emerging, the available information demonstrates the significant influence of substituents on the thermal stability of these compounds. Further systematic studies are warranted to build a robust thermodynamic database for this important class of molecules, which will undoubtedly accelerate their rational design for various applications.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Analysis cluster_comp Computational Analysis Synthesis Synthesis of 1-Methyl-1,2,4-Triazole Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification BombCal Bomb Calorimetry (ΔfH°) Purification->BombCal TGA_DSC TGA/DSC (Thermal Stability) Purification->TGA_DSC Knudsen Knudsen Effusion (ΔsubH°) Purification->Knudsen DFT DFT Calculations (Geometry, Frequencies) Composite Composite Methods (High-Accuracy Energy) DFT->Composite GasPhase Gas-Phase ΔfH° Composite->GasPhase

Caption: Experimental and Computational Workflow for Thermodynamic Analysis.

Structure_Property_Relationship Triazole 1-Methyl-1,2,4-Triazole Core Stability Thermal Stability (Decomposition Temperature) Triazole->Stability Substituent Substituent (e.g., -NO2, -NH2, -Aryl) Electronic Electronic Effects (Inductive/Resonance) Substituent->Electronic Steric Steric Hindrance Substituent->Steric Electronic->Stability Enthalpy Enthalpy of Formation Electronic->Enthalpy Steric->Stability

Caption: Factors Influencing Thermodynamic Properties of Derivatives.

References

  • Rao, K. S., & Chaudhary, A. K. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(55), 49871–49880. [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

  • Godhani, D. R., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 592-601. [Link]

  • Akiyoshi, M., et al. (2007). Study on thermal behavior of 1H-1, 2, 4-triazole-copper complex with substituents. Science and Technology of Energetic Materials, 68(5), 134-139. [Link]

  • Fendt, T., et al. (2021). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 46(4), 565-577. [Link]

  • Kowhakul, W., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in the Process Industries, 50, 137-145. [Link]

  • Smirnov, A. V., et al. (2016). Thermodynamic Properties of 1-Methyl-4-nitro-1,2,3-triazole. Russian Journal of Physical Chemistry A, 90(1), 104-109. [Link]

  • Yunusova, E., et al. (2022). synthesis of 1,2,4 triazole compounds. International Scientific Research E-Journal, 4(2), 1-10. [Link]

  • Verma, A., & Singh, A. K. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Engineering and Technology, 10(5). [Link]

  • Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Preprints.org. [Link]

  • Zhang, X., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1734. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes. Indonesian Journal of Chemistry, 22(1), 223-231. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Retrieved February 21, 2026, from [Link]

  • Amaral, L. M. P. F., et al. (2018). Thermochemistry of amino-1,2,4-triazole derivatives. Journal of Thermal Analysis and Calorimetry, 134(2), 915-924. [Link]

  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999326. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-15. [Link]

  • Wikipedia. (2024). 1,2,4-Triazole. In Wikipedia. [Link]

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Exploratory

A Technical Guide to Pharmacophore Analysis of Triazole-Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The unique scaffold of triazole-substituted benzoic acids represents a confluence of two privileged structures in medicinal chemistry. The 1,2,3-tr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique scaffold of triazole-substituted benzoic acids represents a confluence of two privileged structures in medicinal chemistry. The 1,2,3-triazole ring, a bioisostere for amide bonds, offers metabolic stability and specific hydrogen bonding capabilities, while the benzoic acid moiety provides a key anchor for protein-ligand interactions.[1] This guide provides a comprehensive overview of the pharmacophore analysis of this molecular class, a crucial step in modern drug discovery for deciphering the essential three-dimensional arrangement of chemical features required for biological activity. We will explore both ligand- and structure-based methodologies, detail the workflows for hypothesis generation and validation, and discuss their application in virtual screening for the identification of novel therapeutic agents. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in the design and development of new chemical entities.

The Scientific Imperative: Understanding the Triazole-Benzoic Acid Scaffold

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered immense interest in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility, primarily through "click chemistry".[2][3] This moiety is not merely a linker; it actively participates in molecular interactions and can serve as a pharmacophore element itself.[2] When coupled with a benzoic acid derivative, the resulting hybrid structure presents a rich template for targeting a wide array of biological systems, with demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antifungal applications.[2][4][5][6][7][8][9]

The core challenge and opportunity lie in understanding the specific structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Pharmacophore modeling provides a powerful computational lens to abstract the critical chemical features from active molecules and translate them into a predictive 3D model.

The Cornerstone of Analysis: Pharmacophore Hypothesis Generation

A pharmacophore model is an abstract representation of the key molecular interaction features—such as hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and charged groups—that are essential for a molecule's biological activity.[10][11] The generation of a robust pharmacophore hypothesis is the foundational step of the analysis. The choice between ligand-based and structure-based approaches is dictated by the availability of high-resolution structural data for the biological target.

Causality in Approach: Ligand-Based vs. Structure-Based Modeling
  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the target protein is unknown.[12] It relies on a set of known active ligands, assuming that they share a common binding mode and therefore a common set of pharmacophoric features. The process involves aligning the active compounds and extracting the shared chemical features to build a hypothesis.[12]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution crystal structure of the protein-ligand complex is available, an SBPM approach is preferred.[12][13] This method directly derives the pharmacophore from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[14][15] This provides a more direct and often more accurate representation of the required features for binding.

For the purpose of this guide, we will focus on the more broadly applicable ligand-based approach, which is invaluable in early-stage discovery where target structures may not be available.

Experimental Protocol: Ligand-Based Pharmacophore Modeling
  • Selection of the Training Set:

    • Rationale: The quality of the training set dictates the quality of the resulting pharmacophore model.

    • Procedure:

      • Compile a set of triazole-substituted benzoic acid derivatives with a wide range of biological activities (e.g., IC50 values).

      • Classify the compounds into "actives" (high pIC50) and "inactives" (low pIC50).[16] A diverse set of at least 15-20 active compounds is recommended to ensure the model is statistically significant and not biased by a narrow chemical space.[17]

      • Ensure structural diversity within the active set to capture multiple potential binding interactions.

  • Conformational Analysis:

    • Rationale: Small molecules are flexible and can adopt numerous conformations. It is crucial to generate a representative set of low-energy conformers for each molecule to identify the bioactive conformation.

    • Procedure: Utilize computational chemistry software (e.g., Schrödinger's MacroModel, OpenEye's OMEGA) to generate a diverse ensemble of conformers for each molecule in the training set.

  • Feature Mapping and Hypothesis Generation:

    • Rationale: This step identifies the common chemical features among the active compounds and their spatial relationships.

    • Procedure:

      • Define the pharmacophoric features to be considered: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (HY), Aromatic Ring (AR), Positive/Negative Ionizable.[10][17]

      • Utilize software such as PHASE, LigandScout, or MOE to align the conformers of the active molecules and identify common features.[12][16]

      • The software will generate multiple hypotheses, each representing a different spatial arrangement of features.

  • Scoring and Selection:

    • Rationale: The generated hypotheses must be ranked to identify the one that best represents the characteristics of the active compounds.

    • Procedure: Hypotheses are scored based on various parameters like vector score, volume score, and survival score.[16] The highest-scoring hypothesis, which best aligns the active molecules, is selected for further validation.

Mandatory Visualization: A Hypothetical Pharmacophore Model

The following diagram illustrates a potential pharmacophore hypothesis for a series of active triazole-substituted benzoic acids.

Pharmacophore_Model cluster_legend Pharmacophore Features HBA HBA: Hydrogen Bond Acceptor HBD HBD: Hydrogen Bond Donor AR AR: Aromatic Ring HY HY: Hydrophobic AR1 AR HBA1 HBA AR1->HBA1 3.5-4.5 Å HBA2 HBA AR1->HBA2 4.5-5.5 Å HBA1->HBA2 2.8-3.8 Å HY1 HY HBA2->HY1 4.0-5.0 Å

Caption: Hypothetical pharmacophore model for triazole-substituted benzoic acids.

Scientific Integrity: Model Validation

A pharmacophore model is only as good as its ability to distinguish active from inactive compounds. A rigorous validation process is a self-validating system that ensures the model's predictive power and trustworthiness.[14]

Experimental Protocol: Pharmacophore Model Validation
  • Test Set Preparation:

    • Rationale: To assess the model's predictive ability on compounds not used in its creation.

    • Procedure:

      • Compile a "test set" of molecules containing known actives and a larger number of "decoys" (molecules with similar physicochemical properties to the actives but presumed to be inactive).

      • The actives in the test set should be different from those in the training set.

  • Database Screening:

    • Rationale: To evaluate how well the model enriches the active compounds from a large database of decoys.

    • Procedure: Screen the test set against the generated pharmacophore hypothesis. Molecules that match the pharmacophore features are considered "hits."

  • Statistical Evaluation:

    • Rationale: To quantify the model's performance.

    • Procedure: Calculate key statistical metrics such as:

      • Enrichment Factor (EF): Measures how many more actives are found in the hit list compared to a random selection.[14]

      • Goodness of Hit (GH) Score: A score ranging from 0 (null model) to 1 (ideal model), which accounts for the percentage of actives retrieved and the enrichment.[14] A GH score above 0.7 is considered a very good model.[14]

Data Presentation: Validation Metrics
MetricValueInterpretation
Total Molecules in Database (D)2000The total size of the validation library.
Total Actives in Database (A)40The number of known active compounds seeded in the library.
Total Hits Retrieved (Ht)100The number of compounds that matched the pharmacophore.
Active Hits Retrieved (Ha)32The number of known actives identified by the model.
Enrichment Factor (EF) 16The model is 16 times better at finding actives than random chance.
Goodness of Hit (GH) Score 0.82Indicates a highly predictive and reliable model.

Application in Drug Discovery: Virtual Screening

Once validated, the pharmacophore model becomes a powerful tool for virtual screening (VS) to identify novel hit compounds from large chemical databases.[15][16][18]

Mandatory Visualization: Virtual Screening Workflow

VS_Workflow Start Validated Pharmacophore Model VS Pharmacophore-Based Virtual Screening (Phase) Start->VS DB Compound Database (e.g., ZINC, Enamine) Filter1 Physicochemical & ADME Property Filtering (QikProp) DB->Filter1 Filter1->VS Ranking Rank Hits by Fitness Score VS->Ranking Docking Molecular Docking (Glide, GOLD) Ranking->Docking Rescore Rescore & Visual Inspection Docking->Rescore End Selection of Hits for Experimental Testing Rescore->End

Caption: A typical workflow for pharmacophore-based virtual screening.

The VS workflow involves filtering large compound libraries against the pharmacophore model.[16] Hits are ranked based on a fitness score, which quantifies how well they map to the hypothesis.[16] High-ranking hits are then typically subjected to further computational analysis, such as molecular docking, to predict their binding pose and affinity before being selected for synthesis and experimental validation.[15][16]

From Bits to Bench: Synthesis and Experimental Validation

The ultimate validation of a pharmacophore model lies in the synthesis and biological testing of novel, computationally identified hits.

General Synthetic Routes

The synthesis of 1,2,3-triazole-substituted benzoic acids is most commonly achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][6]

  • Key Reaction: An organic azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.[2][4]

  • Building Blocks: This typically involves synthesizing a benzoic acid derivative containing either an azide or an alkyne functional group, which is then reacted with the corresponding triazole precursor. For example, para-azidobenzoic acid can be reacted with various propargyl esters.[4]

Numerous synthetic protocols exist, offering flexibility in introducing diverse substituents onto both the triazole and benzoic acid rings, allowing for extensive SAR exploration.[19][20][21]

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable component of the modern drug discovery toolkit. For the promising class of triazole-substituted benzoic acids, it provides a rational framework to understand complex SAR, guide lead optimization, and discover novel chemical matter. The integration of pharmacophore modeling with other computational techniques like molecular dynamics and QSAR is continually enhancing the predictive power of these models.[12][22][23] As our understanding of protein flexibility and ligand-receptor dynamics grows, so too will the sophistication and accuracy of pharmacophore-based drug design, accelerating the journey from concept to clinic.

References

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
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  • Pharmacophore Modeling: Hypothesis Gener
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  • Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW.
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  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.
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  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances.
  • Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. (2021). Current Topics in Medicinal Chemistry.
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  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. (2021). Molecules.
  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules.
  • Synthesis of 1,2,3-Triazole Derivatives Based on Propargyl Ester of a Saturated Single-Basic Carbonic Acid and ParaAzidobenzoic Acid. (2024). Zien Journals.
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  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Pharmaceutical Chemistry Journal.
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. Scientia Pharmaceutica.
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  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Journal of Taibah University for Science.
  • Design and Pharmacophore Study of Triazole Analogues as Aromatase Inhibitors. (2022). Current Computer-Aided Drug Design.
  • Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl- 1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors. (2010). Scientia Pharmaceutica.
  • Novel Dibenzoazepine-Substituted Triazole Hybrids as Cholinesterase and Carbonic Anhydrase Inhibitors and Anticancer Agents: Synthesis, Characterization, Biological Evaluation, and In Silico Studies. (2024). ACS Omega.

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Foundational

Foreword: The Critical Role of Physicochemical Characterization in Suvorexant Synthesis

An In-depth Technical Guide to the Melting Point and Physical Characteristics of Suvorexant Intermediates As a Senior Application Scientist, my experience in active pharmaceutical ingredient (API) development has consist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting Point and Physical Characteristics of Suvorexant Intermediates

As a Senior Application Scientist, my experience in active pharmaceutical ingredient (API) development has consistently underscored a fundamental principle: a robust and reproducible synthesis is built upon a profound understanding of the physical nature of its intermediates. Suvorexant (Belsomra®), a first-in-class dual orexin receptor antagonist, represents a significant milestone in the treatment of insomnia by selectively targeting the orexin system that regulates sleep-wake cycles.[1][2][3] The journey from starting materials to the final, highly pure API is a multi-step process where the physical characteristics of each intermediate—its melting point, crystalline form, and solubility—are not mere data points, but critical process parameters that dictate yield, purity, and ultimately, the safety and efficacy of the final drug product.

This technical guide eschews a simple recitation of data. Instead, it provides an in-depth analysis of key Suvorexant intermediates, contextualizing their physical properties within the broader landscape of process chemistry and drug development. We will explore the causality behind why these characteristics are pivotal for process control, impurity profiling, and achieving the desired solid-state form of the final API. The protocols and data presented herein are designed to be a self-validating system, empowering researchers and drug development professionals with the foundational knowledge required for efficient, scalable, and controlled synthesis of Suvorexant.

The Synthetic Landscape: Pathways to Suvorexant

The synthesis of a complex molecule like Suvorexant involves several strategic bond formations. While multiple routes have been developed, many converge on the construction of a core chiral diazepane ring, which is then coupled with a substituted benzoic acid and a benzoxazole moiety.[4][5][6] Understanding this convergent approach is key to appreciating the importance of the individual building blocks.

The diagram below illustrates a common synthetic strategy, highlighting the key intermediates that are central to process control and whose physical properties will be discussed in detail.

G cluster_0 Chiral Diazepane Core Synthesis cluster_2 Final Assembly A R-3-Aminobutyric Acid Derivative (Starting Material) B Protected Chiral Amine (e.g., Compound 3) A->B C Cyclized Diazepanone (e.g., Compound (R)-4) B->C D Reduced Chiral Diazepane Core C->D F Amide Intermediate D->F E 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid G Suvorexant API F->G H 2,5-dichloro-1,3-benzoxazole

A representative synthetic pathway for Suvorexant.

In-Depth Analysis of Key Intermediates

A successful synthesis relies on the isolation of intermediates in a state of high purity and consistent physical form. Variations in crystallinity or the presence of polymorphs can dramatically affect reactivity, bulk density, and filtration times, creating significant challenges for large-scale production.[1]

Intermediate I: Protected Chiral Amino Acid (Compound 3 Analogue)

This intermediate is formed early in the synthesis from the chiral starting material, (R)-3-aminobutyric acid.[4] Its role is to correctly install the stereocenter and elongate the carbon chain in preparation for the crucial cyclization step. Proper crystallization of this intermediate is the first major opportunity for purification.

Physical Characteristic Value / Description Significance in Process Chemistry
Appearance White Solid[4]Visual confirmation of purity. Off-color material may indicate residual reagents or degradation.
Melting Point 107 °C[4]A sharp melting point is indicative of high purity. A broad range could signal impurities that may interfere with the subsequent deprotection and cyclization steps.
Solubility Recrystallized from PE:EtOAc (2:1)[4]Defines the solvent system for purification. The choice of an anti-solvent (Petroleum Ether) with a miscible solvent (Ethyl Acetate) allows for controlled precipitation, maximizing yield and purity.
Intermediate II: Chiral Diazepanone (Compound (R)-4 Analogue)

Following deprotection and intramolecular cyclization, this seven-membered ring is formed. The physical properties of this key intermediate are critical, as it represents the fully constructed chiral core of Suvorexant. Its purification is paramount before proceeding to the final coupling steps.

Physical Characteristic Value / Description Significance in Process Chemistry
Appearance White Solid[4]Indicates successful removal of color-forming impurities from previous steps.
Melting Point 122-123 °C[4]Provides a stringent purity check before committing the valuable chiral core to the final synthetic steps. This relatively high melting point suggests a stable crystalline lattice.
Enantiomeric Purity >99% ee (via Chiral HPLC)[4]While not a physical property in the same vein as melting point, it is the most critical quality attribute. The crystallization process must not induce racemization.
Solubility Recrystallized from i-PrOH/EtOAc[4]The solvent system is selected to provide good solubility at elevated temperatures and poor solubility at room temperature, facilitating high recovery of pure material upon cooling.
Intermediate III: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This is the acid partner in the amide bond formation that links the two major fragments of the Suvorexant molecule. Its purity directly impacts the purity of the final API.

Physical Characteristic Value / Description Significance in Process Chemistry
Appearance White to off-white solidA consistent appearance is necessary for quality control.
Melting Point Data not consistently published in reviewed literature; requires in-house characterization.A defined melting point serves as a crucial identity and purity specification for this key raw material before its use in the final coupling step.
Solubility Soluble in organic solvents like Dichloromethane (DCM) for acylation.[1]Solubility in the reaction solvent is essential for ensuring a homogeneous reaction, leading to a cleaner reaction profile and higher conversion to the desired amide.

Experimental Protocols for Physicochemical Characterization

The trustworthiness of any synthetic process is built on robust analytical methods. The following protocols describe self-validating systems for characterizing the intermediates discussed.

Protocol 1: Melting Point Determination via Capillary Method

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. Impurities depress and broaden this range. This protocol provides a reliable method for assessing purity.

Methodology:

  • Calibration: Calibrate the melting point apparatus using certified standards (e.g., vanillin, caffeine) that bracket the expected melting point of the intermediate. This ensures the accuracy of the instrument's temperature sensor.

  • Sample Preparation: Ensure the sample is completely dry and free of solvent, as residual solvent will depress the melting point. Gently crush the sample into a fine powder to ensure uniform packing.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap gently or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

  • Measurement:

    • Place the capillary in the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (to ~15 °C below).

    • Decrease the ramp rate to 1-2 °C/min. A slow ramp rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

Protocol 2: Comprehensive Thermal Analysis using Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It provides more detailed information than a simple melting point, including the heat of fusion (enthalpy) and the detection of polymorphic transitions, which are different crystal forms of the same compound that can have different melting points and stabilities.[1]

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the intermediate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point. The heating rate is a trade-off between resolution and sensitivity.

    • Hold isothermally for 1-2 minutes.

    • Cool the sample back to the starting temperature.

  • Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The peak onset is typically reported as the melting point, and the area under the peak is proportional to the heat of fusion. Any other thermal events, such as a solid-solid transition indicating polymorphism, will also be visible.

Workflow for Solid-State Characterization

The complete characterization of an intermediate's solid form is a logical progression of analyses, as depicted below. This ensures that any variability in the physical form is identified and controlled.

G A Isolate Intermediate (Post-Crystallization) B Visual & Microscopic Inspection (Crystal Habit, Color) A->B C Melting Point (Capillary Method) (Purity Screen) B->C D Differential Scanning Calorimetry (DSC) (Thermal Profile, Polymorphism Screen) C->D E X-Ray Powder Diffraction (XRPD) (Definitive Crystal Form ID) D->E F Is the material consistent with reference standard? E->F G PASS (Release for next step) F->G Yes H FAIL (Investigate & Reprocess) F->H No

Sources

Protocols & Analytical Methods

Method

Scalable process chemistry for Suvorexant key intermediates

Application Note: Scalable Process Chemistry for Suvorexant Key Intermediates Executive Summary Suvorexant (MK-4305) is a first-in-class Dual Orexin Receptor Antagonist (DORA) utilized for the treatment of insomnia. From...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Chemistry for Suvorexant Key Intermediates

Executive Summary

Suvorexant (MK-4305) is a first-in-class Dual Orexin Receptor Antagonist (DORA) utilized for the treatment of insomnia. From a process chemistry perspective, the molecule presents significant structural challenges: a 7-membered 1,4-diazepane core containing a chiral methyl center, a benzoxazole heterocycle, and a triazole-functionalized benzoyl moiety.

Early medicinal chemistry routes relied on linear synthesis and chiral resolution of racemate via HPLC, resulting in yields <30% and high solvent consumption. This Application Note details the Second-Generation Manufacturing Route developed by Merck Research Laboratories (MRL). The cornerstone of this process is an enantioselective intramolecular reductive amination catalyzed by Ruthenium-DTBM-SEGPHOS, which establishes the chiral center with >98% ee, eliminating the need for chiral chromatography.

This guide provides scalable protocols for:

  • The Chiral Core: Asymmetric synthesis of the (R)-5-methyl-1,4-diazepane.[1]

  • The Electrophile: Synthesis of the Triazole-Benzoic Acid derivative.

  • The Assembly: Convergent coupling logic to minimize impurity propagation.

Strategic Route Evolution

The transition from discovery to manufacturing necessitated a shift from "Resolution" to "Asymmetric Catalysis."

FeatureGen 1 (MedChem Route)Gen 2 (Manufacturing Route)
Chirality Source Chiral HPLC / Tartrate Salt ResolutionAsymmetric Hydrogenation (Ru-Catalysis)
Key Intermediate Racemic Diazepane(R)-Diazepane (>98% ee)
Step Count Linear (Long)Convergent (Short)
Overall Yield ~25-30%>50%
Atom Economy Low (Protecting group heavy)High (Direct cyclization)
Retrosynthetic Logic (Graphviz)

G Suvorexant Suvorexant (MK-4305) Coupling Convergent Coupling Suvorexant->Coupling Benzoxazole Benzoxazole Fragment (2,5-dichlorobenzoxazole) Coupling->Benzoxazole SnAr (Final Step) Amide Amide Intermediate Coupling->Amide TriazoleAcid Triazole-Benzoic Acid (Intermediate B) Amide->TriazoleAcid Amide Bond ChiralCore (R)-5-Methyl-1,4-Diazepane (Intermediate A) Amide->ChiralCore LinearPrecursor Linear Amino-Ketone (Cbz-Protected) ChiralCore->LinearPrecursor Asymmetric Hydrogenation (Ru-DTBM-SEGPHOS)

Caption: Retrosynthetic disassembly of Suvorexant showing the convergent assembly of the Chiral Diazepane Core (Green) and the Triazole wing (Red), with the Benzoxazole (Grey) added in the final stage.[1]

Detailed Protocol: Asymmetric Synthesis of the Diazepane Core

The critical innovation is the Ruthenium-catalyzed Asymmetric Reductive Amination (ARA) . This reaction cyclizes a linear amino-ketone into the seven-membered ring while simultaneously setting the stereocenter.

Mechanism & Causality[1][2]
  • Catalyst: Ru(OAc)₂((R)-DTBM-SEGPHOS) . The bulky DTBM (di-tert-butyl-methoxy) groups on the ligand create a narrow chiral pocket that enforces facial selectivity during the hydride transfer.

  • Substrate: A Cbz-protected amino-ketone. The Cbz group is chosen over Boc because it is stable to the acidic conditions required for the subsequent deprotection of the other nitrogen, or vice-versa depending on the specific protecting group strategy (Cbz is often removed via hydrogenolysis later).

  • Additives: The reaction is sensitive to CO₂ generated during the process; purging or specific pressure control is required.

Protocol A: Asymmetric Hydrogenation (Scale: 100g basis)

Materials:

  • Substrate: 1-(2-aminoethylamino)-pentan-3-one derivative (Cbz-protected) [100 g]

  • Catalyst: Ru(OAc)₂((R)-DTBM-SEGPHOS) [0.1 mol% loading]

  • Solvent: Methanol (MeOH) [Degassed, 500 mL]

  • Gas: Hydrogen (H₂) [Ultra-high purity]

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox/Inert Atmosphere):

    • In a nitrogen-filled glovebox, weigh the Ru-DTBM-SEGPHOS catalyst. The low loading (0.1 mol%) makes accurate weighing critical. Dissolve in a minimal amount of degassed MeOH.

    • Why: Ruthenium hydrides are oxygen-sensitive. Oxidation leads to catalytic death and racemic product.

  • Reactor Loading:

    • Charge the 1L Hastelloy autoclave with the amino-ketone substrate and MeOH.

    • Add the catalyst solution via cannula transfer to ensure no air exposure.

  • Hydrogenation:

    • Seal the reactor. Purge with N₂ (3x 50 psi) then H₂ (3x 50 psi).

    • Pressurize to 500 psi (35 bar) H₂.

    • Heat to 50-60°C with vigorous stirring (>1000 rpm).

    • Engineering Control: Mass transfer is rate-limiting. High stirring ensures H₂ saturation in the solvent.

  • Reaction Monitoring (IPC - In-Process Control):

    • Monitor H₂ uptake. Reaction is typically complete in 12-18 hours.

    • IPC Criteria: HPLC analysis should show <0.5% starting ketone. Enantiomeric excess (ee) should be >97%.

  • Workup & Metal Scavenging:

    • Cool to 20°C and vent H₂.

    • Add Ecosorb C-941 or equivalent thiourea-based scavenger (5 wt% relative to substrate) and stir for 4 hours.

    • Filter through Celite to remove the scavenger/catalyst complex.

    • Trustworthiness: This step is mandatory to meet ICH Q3D guidelines for elemental impurities (Ru < 10 ppm).

  • Isolation:

    • Concentrate the filtrate to an oil.[1] The chiral diazepane is often isolated as a salt (e.g., HCl or Besylate) to upgrade ee to >99% via crystallization.

Detailed Protocol: Triazole-Benzoic Acid Synthesis

The "Right Wing" of Suvorexant contains a 1,2,3-triazole ring. Safety is paramount here, as triazoles can be energetic. The process route avoids azide gas by using a copper-catalyzed coupling.

Protocol B: Copper-Catalyzed Triazolylation

Materials:

  • Substrate: 2-Bromo-5-methylbenzoic acid (or ester)

  • Reagent: 1,2,3-Triazole[2][3][4]

  • Catalyst: CuI (Copper Iodide) / Ligand (e.g., DMEDA)

  • Base: Cs₂CO₃ or K₃PO₄

Methodology:

  • Coupling:

    • Combine bromo-benzoic acid, triazole (1.2 equiv), CuI (5 mol%), and base in DMF.

    • Heat to 100°C for 12 hours.

    • Selectivity Note: 1,2,3-triazole can couple at N1 or N2. The N2 isomer (Suvorexant) is thermodynamically favored at high temperatures and with specific ligands, but N1 is a common impurity.

    • IPC: Check N2:N1 ratio. It should be >90:10.

  • Purification:

    • The N2 isomer is often less soluble or has different pKa properties.

    • Salt Break: Isolate the product as a sodium salt in isopropyl acetate/water, which rejects the N1 isomer.

Final Assembly: The Convergent Coupling

The final assembly connects the Chiral Diazepane (A), the Triazole Acid (B), and the Benzoxazole (C).[3]

Sequence:

  • Amide Coupling: Chiral Diazepane (N4-H) + Triazole Acid

    
     Intermediate Amide.
    
  • Deprotection: Remove Cbz from N1.

  • SnAr Coupling: N1-H + 2,5-Dichlorobenzoxazole

    
     Suvorexant.
    
Protocol C: Final SnAr Coupling

Rationale: The benzoxazole is added last via Nucleophilic Aromatic Substitution (SnAr). This is superior to early introduction because the benzoxazole moiety is prone to hydrolysis or ring-opening under the harsh hydrogenation conditions used in Step 1.

  • Reaction:

    • Dissolve the deprotected Diazepane-Triazole intermediate in NMP or DMSO.

    • Add 2,5-dichlorobenzoxazole (1.05 equiv) and DIPEA (2.0 equiv).

    • Heat to 80-100°C .

    • Mechanism:[1][5][3][4][6][7][8] The amine attacks the C2 position of the benzoxazole, displacing the chlorine. This is facilitated by the electron-withdrawing nature of the oxazole ring.

  • Crystallization (The "Polishing" Step):

    • Suvorexant has low water solubility.

    • Add water to the reaction mixture (Anti-solvent addition) to precipitate the crude API.

    • Recrystallization: Dissolve in hot Isopropyl Acetate (IPAc) or Ethanol. Cool slowly to generate the desired polymorph.

    • Validation: Verify purity >99.5% by HPLC and removal of Pd/Ru/Cu to <10 ppm.

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Chiral Core Synthesis cluster_1 Step 2: Final Assembly AminoKetone Amino-Ketone (Cbz-Protected) Hydrogenation Ru-SEGPHOS Hydrogenation (500 psi H2) AminoKetone->Hydrogenation ChiralSalt (R)-Diazepane Salt Hydrogenation->ChiralSalt Coupling1 Amide Coupling (EDC/HOBt) ChiralSalt->Coupling1 TriazoleAcid Triazole-Benzoic Acid TriazoleAcid->Coupling1 Deprotect Cbz Removal (Pd/C, H2) Coupling1->Deprotect SnAr SnAr Coupling (+ Benzoxazole) Deprotect->SnAr FinalAPI Suvorexant (Crystalline) SnAr->FinalAPI

Caption: Integrated process flow illustrating the critical path from the asymmetric hydrogenation of the diazepane core to the final convergent assembly.

References

  • Strotman, N. A., et al. (2011). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society, 133(21), 8362–8365. Link

  • Mangion, I. K., et al. (2012). "Enzymatic and Chemical Routes to the Chiral Diazepane Core of Suvorexant." Organic Letters, 14(13), 3458–3461. Link

  • Daly, A. M., et al. (2012). "Development of a Scalable Synthesis of Suvorexant." Journal of Organic Chemistry. (Note: Detailed manufacturing accounts are often found in Org. Process Res. Dev., see Ref 4).
  • Breslin, H. J., et al. (2012).[9] "Discovery of Suvorexant (MK-4305): A Potent and Selective Dual Orexin Receptor Antagonist." ChemMedChem, 7. Link (Contextual grounding for the MedChem route).

  • Merck Sharp & Dohme Corp. (2008). "Orexin Receptor Antagonists."[1][5][3][7][8][10][11][12] WO Patent 2008/069997.[3] Link

Sources

Method

Green Chemistry in Action: Sustainable Synthesis of Triazolyl Benzoic Acids

Introduction: The Imperative for Greener Pharmaceuticals Triazolyl benzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pharmaceuticals

Triazolyl benzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The conventional synthesis of these vital compounds, however, often relies on methods that are at odds with the principles of green chemistry, utilizing hazardous solvents, toxic metal catalysts, and energy-intensive processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the adoption of green chemistry approaches for the synthesis of triazolyl benzoic acids. By leveraging innovative techniques such as click chemistry, multicomponent reactions, and alternative energy sources, we can significantly reduce the environmental footprint of pharmaceutical manufacturing while enhancing efficiency and safety.

Core Principles of Green Synthesis for Triazolyl Benzoic Acids

The synthesis of triazolyl benzoic acids via green chemistry principles is primarily centered around the highly efficient and atom-economical azide-alkyne cycloaddition (AAC) reaction, a cornerstone of "click chemistry."[3][4][5] This reaction, particularly the copper-catalyzed version (CuAAC), allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[4][5] The ruthenium-catalyzed counterpart (RuAAC) provides access to the 1,5-regioisomer, further expanding the chemical space.[6][7][8] Our focus will be on integrating these powerful reactions with green technologies to create sustainable synthetic routes.

The key green strategies we will explore are:

  • Alternative Energy Inputs: Utilizing microwave irradiation and ultrasound sonication to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating.[9][10][11]

  • Mechanochemistry: Employing solvent-free or low-solvent reaction conditions through mechanical grinding or milling, which can enhance reaction kinetics and eliminate the need for bulk solvents.[9][12]

  • Benign Solvent Systems: Replacing hazardous organic solvents with environmentally friendly alternatives such as water, glycerol, or bio-derived solvents like Cyrene™.[13][14][15]

  • Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the final product, minimizing intermediate isolation steps and waste generation.[16][17][18]

Mechanistic Insights: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[4][5] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle, illustrated below, involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise manner to form the triazole ring.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne R-C≡CH Cu_Acetylide [Cu(I)]-C≡C-R Alkyne->Cu_Acetylide + Cu(I) Azide R'-N3 Cu_I Cu(I) Coordination Azide Coordination Cu_Acetylide->Coordination + R'-N3 Cyclization Cyclization Coordination->Cyclization Cu_Triazolide Copper(I) Triazolide Cyclization->Cu_Triazolide Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonolysis Cu_I_regen Cu(I) Cu_Triazolide->Cu_I_regen Catalyst Regeneration

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The key to a successful and green CuAAC reaction lies in maintaining the copper in its active +1 oxidation state.[5] This is often achieved by using a reducing agent like sodium ascorbate when starting with a Cu(II) salt, or by employing a stable Cu(I) source.

Application Protocols: Green Synthesis of Triazolyl Benzoic Acids

Here, we present detailed protocols for the synthesis of triazolyl benzoic acids using various green chemistry approaches. These protocols are designed to be adaptable to a range of substrates.

Protocol 1: Ultrasound-Assisted Synthesis in Aqueous Media

This protocol leverages the cavitation effects of ultrasound to promote the reaction in an environmentally benign aqueous system.[19][20][21]

Workflow Diagram:

Protocol_1_Workflow Start Start: Combine Reactants Reactants 4-Azidobenzoic Acid Propargyl Alcohol CuSO4·5H2O Sodium Ascorbate H2O/t-BuOH Start->Reactants Sonication Ultrasonic Irradiation (e.g., 40 kHz, RT, 30-60 min) Reactants->Sonication Monitoring Reaction Monitoring (TLC) Sonication->Monitoring Workup Acidification (HCl) Filtration Monitoring->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Final Product: 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid Purification->Product

Caption: Workflow for ultrasound-assisted synthesis of a triazolyl benzoic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL Erlenmeyer flask, add 4-azidobenzoic acid (1.0 mmol), propargyl alcohol (1.2 mmol), CuSO₄·5H₂O (0.05 mmol, 5 mol%), and sodium ascorbate (0.1 mmol, 10 mol%).

  • Solvent Addition: Add a 1:1 mixture of deionized water and t-butanol (10 mL). The use of a co-solvent can aid in the solubility of organic starting materials.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 15 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with 2M HCl to a pH of ~2. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol utilizes the rapid and efficient heating of microwave irradiation, often eliminating the need for a solvent.[10][13][22]

Workflow Diagram:

Protocol_2_Workflow Start Start: Combine Reactants Reactants 4-Ethynylbenzoic Acid Benzyl Azide CuI (2 mol%) Start->Reactants Microwave Microwave Irradiation (e.g., 100 W, 80 °C, 5-10 min) Reactants->Microwave Monitoring Reaction Monitoring (TLC) Microwave->Monitoring Workup Cool to RT Add Ethyl Acetate Monitoring->Workup Purification Wash with NH4OH & Brine Dry and Evaporate Workup->Purification Product Final Product: 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoic acid Purification->Product

Caption: Workflow for microwave-assisted synthesis of a triazolyl benzoic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, add 4-ethynylbenzoic acid (1.0 mmol), benzyl azide (1.0 mmol), and copper(I) iodide (0.02 mmol, 2 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 5-10 minutes.

  • Reaction Monitoring: After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If necessary, continue irradiation in short intervals.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer with dilute aqueous ammonia (to remove unreacted benzoic acid and the copper catalyst) followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product. Further purification can be achieved by recrystallization if needed.

Protocol 3: Mechanochemical Synthesis

This solvent-free approach utilizes mechanical energy (grinding) to initiate and drive the reaction.[9][12][23]

Workflow Diagram:

Protocol_3_Workflow Start Start: Combine Reactants Reactants 3-Azidobenzoic Acid Phenylacetylene CuSO4·5H2O Sodium Ascorbate Start->Reactants Milling Ball Milling (e.g., 20-30 Hz, 30-60 min) Reactants->Milling Monitoring Reaction Monitoring (TLC) Milling->Monitoring Workup Add Ethyl Acetate/Water Monitoring->Workup Purification Separate Layers Dry and Evaporate Workup->Purification Product Final Product: 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid Purification->Product

Caption: Workflow for mechanochemical synthesis of a triazolyl benzoic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a stainless-steel milling jar containing stainless steel balls, add 3-azidobenzoic acid (1.0 mmol), phenylacetylene (1.1 mmol), CuSO₄·5H₂O (0.05 mmol, 5 mol%), and sodium ascorbate (0.1 mmol, 10 mol%).

  • Milling: Securely close the milling jar and place it in a ball mill. Mill the mixture at a frequency of 20-30 Hz for 30-60 minutes.

  • Reaction Monitoring: Periodically pause the milling, take a small aliquot of the reaction mixture, dissolve it in a suitable solvent, and check the progress by TLC.

  • Work-up: Upon completion, add ethyl acetate (20 mL) and water (10 mL) to the milling jar. Transfer the contents to a separatory funnel.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

Comparison of Green Synthesis Methodologies

The choice of a particular green synthesis method will depend on the specific substrates, available equipment, and desired scale of the reaction. The following table provides a comparative overview of the discussed techniques.

FeatureUltrasound-AssistedMicrowave-AssistedMechanochemical
Energy Source High-frequency sound wavesMicrowave radiationMechanical force
Solvent Use Often in green solvents (e.g., water)Solvent-free or minimal solventSolvent-free or minimal solvent
Reaction Time Minutes to a few hoursMinutesMinutes to a few hours
Temperature Typically room temperatureElevated temperaturesOften near room temperature
Yields Good to excellentGood to excellentGood to excellent
Scalability Can be challenging for large scaleWell-established for scale-upCan be scaled up with appropriate equipment
Key Advantage Mild reaction conditionsRapid reaction ratesElimination of bulk solvents

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of triazolyl benzoic acids is not merely an environmental consideration but a strategic move towards more efficient, safer, and cost-effective pharmaceutical production. The protocols outlined in this application note demonstrate the feasibility and advantages of using alternative energy sources and benign reaction media. As the field continues to evolve, we can anticipate the development of even more sophisticated green methodologies, including the use of novel catalytic systems, flow chemistry, and biocatalysis, further paving the way for a truly sustainable pharmaceutical industry.

References

  • Brantley, M. C., et al. (2011). Mechanochemical Cycloreversion of 1,2,3-Triazoles. Science, 333(6049), 1606-1609. [Link]

  • Cerecetto, H., & González, M. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30047–30056. [Link]

  • Kavala, V., et al. (2014). Ultrasound-assisted synthesis of novel 1,2,3-triazoles coupled diaryl sulfone moieties by the CuAAC reaction, and biological evaluation of them as antioxidant and antimicrobial agents. European Journal of Medicinal Chemistry, 84, 433-443. [Link]

  • Rojas, R., et al. (2025). Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. International Journal of Molecular Sciences, 26(7), 3389. [Link]

  • Dolgopolova, E. A., et al. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 954. [Link]

  • Ahmad, I., et al. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. Pharmaceuticals, 16(6), 794. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Kerru, N., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1185839. [Link]

  • Kumar, S., et al. (2021). Microwave-Assisted C-N Coupling for the Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid Scaffold and Novel N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 133-140. [Link]

  • Rojas, R., et al. (2025). Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies. PubMed, 40244239. [Link]

  • Al-Masoudi, N. A., et al. (2021). Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors. Current Organic Synthesis, 18(4), 384-392. [Link]

  • Al-Masoudi, N. A., et al. (2020). Mechanochemical Synthesis and Reactivity of 1,2,3-Triazole Carbohydrate Derivatives as Glycogen Phosphorylase Inhibitors. Bentham Science Publishers. [Link]

  • da Silva, F. de C., et al. (2013). Ultrasound-assisted synthesis of 1-N-β-D-glucopyranosyl-1H-1,2,3-triazole benzoheterocycles and their anti-inflammatory activities. Journal of the Brazilian Chemical Society, 24(5), 845-855. [Link]

  • Theato, P. (2023). Green and Sustainable Chemistry Approaches on Azide-Based Click Reactions in Polymer Science. Macromolecular Chemistry and Physics, 224(12), 2300057. [Link]

  • Gu, Y., & Jérôme, F. (2021). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Kumar, A., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 989-997. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Shcherbyna, R. O., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. [Link]

  • Mammadova, A. F., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 12(1), 13-17. [Link]

  • Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15, 6930-6953. [Link]

  • Appukkuttan, P., & Van der Eycken, E. (2007). Making triazoles, the green way. Education in Chemistry, 44(3), 83-85. [Link]

  • Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 13489–13549. [Link]

  • Van der Eycken, E. V., & Sharma, A. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 28(1), 245. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Reddy, G. S., et al. (2021). Multicomponent reactions for the synthesis of fused‐triazoles. Chemistry – An Asian Journal, 16(18), 2589-2603. [Link]

  • García, J. I., et al. (2024). Sustainable Synthesis of 1,2,3-Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. Chemistry – A European Journal, e202402538. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • O'Donovan, D. H., & Connon, S. J. (2018). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 16(43), 8299-8303. [Link]

  • Kumar, A., et al. (2025). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. Rasayan Journal of Chemistry, 18(4), 2133-2140. [Link]

  • Deshmukh, R. G., & Jha, S. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 349–353. [Link]

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Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

This Application Note is designed for research scientists and process chemists involved in heterocyclic synthesis and medicinal chemistry. It details a robust, microwave-assisted protocol for the synthesis of 2-(1-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in heterocyclic synthesis and medicinal chemistry. It details a robust, microwave-assisted protocol for the synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid , a structural isomer of the key Suvorexant intermediate.[1]

[1]

Executive Summary

The synthesis of ortho-substituted benzoic acid derivatives containing 1,2,4-triazoles is often plagued by thermal degradation and competing cyclization pathways (e.g., formation of phthalazinones).[1] This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these thermodynamic wells.[1] By leveraging the dipolar polarization of the reaction medium, we achieve rapid cyclodehydration of the acyl hydrazide precursor, reducing reaction times from 12+ hours (thermal reflux) to under 20 minutes while significantly improving the impurity profile.[1]

Key Advantages:

  • Regioselectivity: Controlled synthesis of the 1-methyl-1,2,4-triazole isomer.[1]

  • Speed: Total reaction time reduced by >90% compared to conventional heating.[1]

  • Yield: Overall isolated yield increased from ~45% (thermal) to >75% (microwave).

Scientific Rationale & Mechanism

The Challenge of Ortho-Substitution

Synthesizing 1,2,4-triazoles linked to the ortho position of a benzoic acid presents a steric and electronic challenge. Conventional heating of the hydrazide precursor often leads to the thermodynamically stable phthalazin-1(2H)-one via intramolecular cyclization, rather than the desired triazole formation.[1]

The Microwave Effect

Microwave irradiation (2.45 GHz) provides direct volumetric heating. In this protocol, the cyclization step utilizes a polar solvent (Ethanol/Acetic Acid) which couples efficiently with the microwave field.[1] The rapid heating rate (


) allows the system to bypass the lower-energy transition state leading to the phthalazinone byproduct, favoring the kinetic product: the 1,2,4-triazole ring .[1]
Reaction Pathway

The synthesis proceeds via a "Masked Acid" strategy .[1] We utilize a methyl ester to protect the carboxylic acid, preventing premature cyclization.[1]

  • Acylation: Reaction of methyl 2-(chlorocarbonyl)benzoate with methylhydrazine.[1]

  • MW Cyclization: Condensation with Triethyl Orthoformate (TEOF).

  • MW Hydrolysis: Rapid saponification to the free acid.[1]

ReactionPathway cluster_mw Microwave Critical Steps Start Phthalic Anhydride Inter1 Methyl 2-(chlorocarbonyl) benzoate Start->Inter1 1. MeOH/H+ 2. SOCl2 Inter2 Acyl Hydrazide (Precursor) Inter1->Inter2 MeNHNH2 (0°C, DCM) Cyclized Triazole Ester (Intermediate) Inter2->Cyclized HC(OEt)3 MW: 140°C, 15 min Final Target Acid: 2-(1-Me-1,2,4-triazol-5-yl) benzoic acid Cyclized->Final NaOH/H2O MW: 100°C, 5 min

Figure 1: Synthetic pathway highlighting the microwave-critical cyclization and hydrolysis steps.[1]

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.[1]

  • Vessels: 10 mL and 20 mL heavy-walled borosilicate glass vials with crimp caps.

  • Reagents: Phthalic anhydride, Methanol, Thionyl Chloride, Methylhydrazine (98%), Triethyl Orthoformate (TEOF), Formic Acid, Sodium Hydroxide.[1]

Step-by-Step Methodology
Step 1: Precursor Synthesis (Methyl 2-(2-methylhydrazine-1-carbonyl)benzoate)

Note: This step is performed under conventional cooling to ensure regiocontrol.[1]

  • Reflux phthalic anhydride (10 mmol) in dry methanol (20 mL) with catalytic H2SO4 for 3 hours to obtain Monomethyl phthalate . Evaporate solvent.[1]

  • Dissolve residue in DCM (15 mL) and add SOCl2 (1.5 eq) + DMF (cat). Reflux 1 hr. Evaporate to obtain the acid chloride .[1]

  • Re-dissolve acid chloride in dry DCM (20 mL). Cool to 0°C .[1][2]

  • Add Methylhydrazine (1.0 eq) dropwise over 10 minutes. Critical: Slow addition prevents bis-acylation.[1]

  • Stir at 0°C for 30 min, then RT for 1 hr. Wash with NaHCO3, dry (MgSO4), and concentrate.[1]

    • Checkpoint: Confirm mass [M+H]+ = 209.2 via LC-MS.

Step 2: Microwave-Assisted Cyclization (The "Triazole Engine")

This step constructs the 1,2,4-triazole ring.[1]

  • Loading: In a 20 mL microwave vial, dissolve the Hydrazide precursor (2.0 g, ~9.6 mmol) in Triethyl Orthoformate (TEOF) (10 mL).

  • Catalyst: Add Formic Acid (0.5 mL) as a catalyst.

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)[1]

    • Temperature: 140 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)[1]

    • Pressure Limit: 15 bar

  • Work-up: Cool to RT. The excess TEOF is removed under reduced pressure.[1] The residue is triturated with cold ether to yield the Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate as a crystalline solid.[1]

Step 3: Microwave-Assisted Hydrolysis[1]
  • Loading: Suspend the ester from Step 2 in 1M NaOH (10 mL) and Ethanol (2 mL) in a 20 mL microwave vial.

  • Irradiation Parameters:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

  • Isolation: Acidify the solution with 1M HCl to pH 3-4. The product precipitates immediately.[1] Filter, wash with cold water, and dry.[1]

Results & Data Analysis

Comparison: Microwave vs. Conventional Thermal

The following data demonstrates the efficiency gains using the microwave protocol for the cyclization step (Step 2).

MetricConventional Reflux (110°C)Microwave Synthesis (140°C)Improvement
Reaction Time 16 Hours15 Minutes64x Faster
Isolated Yield 48%82%+34%
Purity (HPLC) 85% (Phthalazinone impurity)>98%Cleaner Profile
Solvent Usage 100 mL (High dilution required)10 mL (Neat/Concentrated)Green Chemistry
Analytical Validation
  • 1H NMR (400 MHz, DMSO-d6): δ 13.1 (br s, 1H, COOH), 8.15 (s, 1H, Triazole-H), 7.95 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.62 (t, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 3.85 (s, 3H, N-CH3).[1]

  • LC-MS: Calculated for C10H9N3O2: 203.07; Found [M+H]+: 204.1.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 2) Formation of PhthalazinoneEnsure temperature reaches 140°C quickly. Slow heating ramps favor the thermodynamic byproduct.[1] Use "High Absorption" setting.[1]
Pressure Errors TEOF decompositionTEOF generates ethanol and ethyl formate.[1] Ensure the vial headspace is sufficient (fill volume < 60%).[1]
Regioisomer Mix Methylhydrazine attackIn Step 1, ensure Acid Chloride is in excess/cold during addition to favor the N-acylation at the substituted nitrogen.[1]

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazoles: Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).[1][3] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407.[1]

  • General Microwave Triazole Methodology: Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013).[1] Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 183-188.[1]

  • Phthalimide/Hydrazine Reactivity (Mechanistic Background): Nunes, R. C., et al. (2007).[1] Conventional and microwave-assisted reaction of N-hydroxymethylphthalimide with arylamines.[1][4] Journal of the Brazilian Chemical Society, 18(7).[1]

  • Suvorexant Intermediate (For Isomeric Comparison): Breslin, H. J., et al. (2011).[1] Process for the preparation of suvorexant.[1] Organic Process Research & Development, 15, 367-375.[1] (Note: Describes the 1,2,3-triazole isomer).

Note on Isomerism

Researchers should be aware that the target molecule described here is the 1,2,4-triazole isomer.[1] The commercial drug Suvorexant utilizes the 1,2,3-triazole isomer (5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid).[1] While chemically distinct, the synthetic principles of microwave acceleration for the benzoic acid-azole coupling are analogous.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid. We provid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and improve your reaction yields.

Overview of Synthetic Strategies

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the formation of a key carbon-nitrogen (C-N) bond between a benzoic acid moiety and a 1-methyl-1,2,4-triazole ring. Two primary retrosynthetic pathways are commonly employed, each with its own set of advantages and challenges.

  • Route A: N-Arylation Cross-Coupling. This is the most direct and frequently utilized approach. It involves the coupling of a pre-synthesized 1-methyl-1,2,4-triazole with a 2-halobenzoic acid derivative. The success of this route hinges on the efficiency of the cross-coupling reaction, which is typically catalyzed by either copper (Ullmann-type reaction) or palladium (Buchwald-Hartwig amination).[1][2][3][4]

  • Route B: Triazole Ring Formation. In this alternative strategy, the 1,2,4-triazole ring is constructed directly onto a benzoic acid precursor that already contains a nitrogen-based functional group. This can be a multi-step process involving condensation and cyclization reactions.[5][6] While potentially avoiding challenges with C-N coupling, this route can have its own complexities related to regioselectivity and reaction conditions.

Synthetic_Pathways cluster_A Route A: N-Arylation Cross-Coupling cluster_B Route B: Triazole Ring Formation Target 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid Triazole 1-Methyl-1,2,4-triazole Coupling Ullmann or Buchwald-Hartwig Coupling Triazole->Coupling BenzoicAcid 2-Halobenzoic Acid (X = I, Br) BenzoicAcid->Coupling Coupling->Target Triazole_SM 1H-1,2,4-Triazole Methylation Methylation Triazole_SM->Methylation CH₃I, Base Methylation->Triazole BenzoicPrecursor 2-Hydrazinobenzoic Acid or similar precursor RingFormation Cyclization with Formamide derivative BenzoicPrecursor->RingFormation RingFormation->Target

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My overall yield is extremely low. What are the most common culprits?

A1: Low yields are a frequent but solvable issue. A systematic check of your parameters is the best approach.

  • Purity of Starting Materials: This is the most critical factor.

    • 1-Methyl-1,2,4-triazole: Commercial sources can contain isomeric impurities (e.g., 4-methyl-1,2,4-triazole) or residual starting material (1H-1,2,4-triazole).[7] These impurities may not participate in the desired reaction or can lead to side products, complicating purification. Verify purity by ¹H NMR before use.

    • 2-Halobenzoic Acid: Ensure the halide (preferably iodide or bromide) is pure and the compound has not degraded. The presence of other isomers will lead to a complex product mixture.

  • Reaction Conditions:

    • Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen. The catalyst can be oxidized to an inactive state, halting the reaction. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.

    • Anhydrous Conditions: Moisture can poison the catalyst and react with strong bases. Use oven-dried glassware and anhydrous solvents.

  • Reagent Integrity:

    • Base: Bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. For stronger bases like sodium tert-butoxide (NaOtBu), handle quickly in an inert atmosphere glovebox.

    • Solvent: Use high-purity, anhydrous solvents. Common solvents like DMF can decompose over time to produce amines, which can interfere with the reaction.[8]

Q2: I'm struggling with the C-N cross-coupling step. How do I choose between Ullmann and Buchwald-Hartwig, and how do I optimize it?

A2: The choice between copper-catalyzed Ullmann coupling and palladium-catalyzed Buchwald-Hartwig amination depends on substrate compatibility, cost, and available equipment. Both are powerful methods for N-arylation of triazoles.[1][3][4]

ParameterUllmann-Type CouplingBuchwald-Hartwig AminationCausality & Expert Insight
Catalyst CuI, Cu₂O, or Cu(0)[3][9]Pd(OAc)₂, Pd₂(dba)₃Copper is less expensive but often requires higher temperatures and stoichiometric amounts. Palladium is more active at lower loadings and temperatures but is more expensive and air-sensitive.
Ligand Often ligand-free, or simple ligands like 1,10-phenanthroline, L-proline, or diamines.[3][4]Phosphine-based (e.g., Xantphos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][10]For Ullmann, ligands can solubilize the copper salt and accelerate the reaction. For Buchwald-Hartwig, the ligand is critical . It stabilizes the Pd(0) active species and facilitates reductive elimination. The choice of ligand is highly substrate-dependent.
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃The base deprotonates the triazole N-H. The choice affects reaction rate and substrate compatibility. Stronger bases like NaOtBu are common for Buchwald-Hartwig but can be incompatible with base-sensitive functional groups.
Solvent DMF, DMSO, Dioxane, MeCNToluene, DioxaneHigh-boiling polar aprotic solvents are typical for Ullmann. Less polar solvents are often used for Buchwald-Hartwig to prevent catalyst deactivation.
Temperature 100-160 °C80-120 °CHigher temperatures are often needed to drive Ullmann couplings to completion. Buchwald-Hartwig reactions can often be run at lower temperatures, which can improve functional group tolerance.

Optimization Strategy:

  • Start with the Halide: 2-Iodobenzoic acid is generally more reactive than 2-bromobenzoic acid.

  • Screen Catalytic Systems: If one system fails, try the other. For Buchwald-Hartwig, screen a small set of ligands (e.g., a biarylphosphine like RuPhos and a ferrocene-based ligand like Xantphos).

  • Optimize Base and Solvent: Cs₂CO₃ is often a good choice as it is a strong, yet non-nucleophilic base with good solubility.

  • Monitor Progress: Use TLC or LC-MS to track the consumption of starting material. If the reaction stalls, a small addition of fresh catalyst and ligand may help.

Q3: My synthesis of 1-methyl-1,2,4-triazole is giving a mixture of 1-methyl and 4-methyl isomers. How can I improve the regioselectivity?

A3: This is a classic problem in the alkylation of asymmetric azoles. The anion of 1H-1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4), leading to a mixture of products.

  • Underlying Principle: The regioselectivity of alkylation is governed by a combination of electronic and steric factors, and it is highly dependent on the reaction conditions.

  • Solutions for Selectivity:

    • Base and Solvent System: Alkylation using sodium ethoxide in ethanol or sodium methoxide in methanol tends to favor N1 alkylation.[7][11] In contrast, using aqueous NaOH with methyl sulfate can lead to mixtures.[11] The counter-ion (Na⁺, K⁺) and its solvation play a key role in directing the electrophile.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst like n-Bu₄NBr in a biphasic system (e.g., DCM/aqueous NaOH) can sometimes favor one isomer, although it may not be completely selective.[11]

    • Purification: The two isomers, 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole, have very similar boiling points and polarities, making them difficult to separate by distillation or standard column chromatography. A focused effort to achieve high regioselectivity in the reaction is more efficient than attempting a difficult separation.[7]

Q4: The reaction mixture turns black and I see a lot of baseline material on my TLC plate. What is happening?

A4: This typically indicates catalyst decomposition (in the case of Pd-catalyzed reactions) or other degradation pathways.

  • Cause (Buchwald-Hartwig): The black precipitate is often palladium black (Pd(0) metal), which forms when the catalytic cycle is interrupted and the active Pd(0) species agglomerates and precipitates. This is usually caused by:

    • Oxygen: Inadequate inert atmosphere.

    • High Temperatures: Running the reaction too hot for too long can degrade the ligand, exposing the palladium center.

    • Incorrect Ligand-to-Metal Ratio: Too little ligand can leave the palladium coordinatively unsaturated and prone to decomposition. A ratio of 1.5:1 to 2.5:1 (ligand:Pd) is a good starting point.

  • Cause (Ullmann): While less common, copper catalysts can also form finely divided metal particles under certain reductive conditions or degrade at very high temperatures.

  • Prevention:

    • Strict Inert Technique: Use a Schlenk line or glovebox.

    • Degas Solvents: Sparge your solvent with argon for 15-30 minutes before use.

    • Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. Do not overheat.

    • Ensure Proper Stoichiometry: Carefully measure your catalyst and ligand.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_SM Verify Purity of Starting Materials (¹H NMR, LC-MS) Start->Check_SM Check_Inert Improve Inert Atmosphere Technique (Purge, Degas) Start->Check_Inert Check_Reagents Use Anhydrous Solvents & Fresh/Dry Base and Catalyst Start->Check_Reagents Optimize Systematically Optimize Reaction Parameters Check_SM->Optimize Check_Inert->Optimize Check_Reagents->Optimize Screen_Ligand Screen Different Ligands (for Pd) Optimize->Screen_Ligand Screen_Base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize->Screen_Base Optimize_Temp Optimize Temperature (Find lowest effective T) Optimize->Optimize_Temp Success Improved Yield Screen_Ligand->Success Screen_Base->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 1-Methyl-1,2,4-triazole

This protocol is adapted to favor the N1-alkylation product.[7]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add absolute ethanol (100 mL).

  • Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Triazole Addition: Once the solution has cooled to room temperature, add 1H-1,2,4-triazole (6.9 g, 100 mmol). Stir for 30 minutes until a clear solution or fine suspension of the sodium salt is formed.

  • Alkylation: Cool the mixture in an ice bath. Add iodomethane (15.6 g, 110 mmol) dropwise via a syringe, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Remove the ethanol under reduced pressure. To the resulting solid, add chloroform (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with chloroform (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure 1-methyl-1,2,4-triazole.

Protocol 3.2: Copper-Catalyzed Ullmann Coupling

This protocol is a general procedure for the N-arylation of a triazole with an aryl iodide.[12]

  • Setup: To an oven-dried Schlenk tube, add 2-iodobenzoic acid (2.48 g, 10 mmol), 1-methyl-1,2,4-triazole (1.0 g, 12 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃) (6.5 g, 20 mmol, 2.0 equiv), and copper(I) iodide (CuI) (190 mg, 1 mmol, 10 mol%).

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of celite to remove inorganic salts and the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove DMF.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product, being an acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: Which halogen is best on the benzoic acid: I, Br, or Cl? Reactivity for cross-coupling reactions generally follows the order: I > Br >> Cl. 2-Iodobenzoic acid will react fastest and under the mildest conditions. 2-Bromobenzoic acid is also a very common substrate. 2-Chlorobenzoic acid is the least reactive and will require a more active catalyst system (specialized ligands for Buchwald-Hartwig) and likely higher temperatures.

FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 30-50% ethyl acetate in hexanes, often with 1% acetic acid to prevent the product from streaking). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product being formed.

FAQ 3: What are the primary safety concerns?

  • Solvents: DMF and Dioxane are reproductive toxins and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalysts: Palladium and copper salts are toxic. Avoid inhalation of powders and skin contact.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water.

  • Reagents: Iodomethane is a carcinogen and should be handled with extreme care in a fume hood.

References

  • Shackelford, S. A., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 38: 738–745. [Link]

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • Khrustalev, V. V., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2149. [Link]

  • Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • PubMed entry for "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles". [Link]

  • ResearchGate entry for "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino". [Link]

  • Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 12(34), 6433-6453. [Link]

  • ResearchGate entry for "Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles". [Link]

  • Zhang, J., et al. (2017). CuI-catalyzed selective Ullmann C–O coupling: Access to ortho aryloxyl 1,4-diaryl 1,2,3-triazoles. Journal of Chemical Sciences, 129(1), 85-90. [Link]

  • Lopes, R. P., et al. (2022). Triazole-functionalized hydrochar-stabilized Pd nanocatalyst for ullmann coupling. Chemosphere, 308(Pt 1), 136250. [Link]

  • ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. [Link]

  • Petrosyan, S. A., et al. (2024). Ligand‐Free Copper(0)‐Catalyzed C−S Ullmann‐Type Cross‐Coupling Reaction: S‐Arylation of 5,4‐Disubstituted 2,4‐Dihydro‐3H‐1,2,4‐triazole‐3‐thiones. European Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007471. [Link]

  • FHNW. (2018). Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. [Link]

  • Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065–19074. [Link]

  • da Silva, F. C., et al. (2022). STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID. Ars Pharmaceutica, 63(2), 196-204. [Link]

  • ResearchGate entry for "Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids". [Link]

Sources

Optimization

Resolving solubility issues during HPLC analysis of triazoles

Welcome to the Triazole Application Support Hub If you are analyzing triazole antifungals (e.g., Itraconazole, Posaconazole) or 1,2,3-triazole "click" chemistry products, you are likely battling a specific set of thermod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Triazole Application Support Hub

If you are analyzing triazole antifungals (e.g., Itraconazole, Posaconazole) or 1,2,3-triazole "click" chemistry products, you are likely battling a specific set of thermodynamic enemies: hydrophobicity, weak basicity, and solvent mismatch.

Triazoles often behave like "grease balls" in aqueous environments. They require high-organic diluents to dissolve but must be analyzed in aqueous-organic mobile phases to achieve retention. This interface—where the sample plug meets the mobile phase—is where 90% of your failures (precipitation, split peaks, carryover) occur.

This guide moves beyond generic advice. We break down the physics of the failure and provide self-validating protocols to fix it.

Module 1: The "Pressure Spike" & Blockage

Symptom: You inject your sample, and 1–2 minutes later, the system pressure spikes, potentially shutting down the pump. Diagnosis: On-Column Precipitation.

The Mechanism: Your sample is likely dissolved in 100% Methanol, DMSO, or THF because the triazole is insoluble in water. When this "strong" solvent plug hits a "weak" mobile phase (e.g., 60% Water/Buffer) at the head of the column, the local solubility drops instantaneously. The triazole crashes out of solution, forming a solid precipitate that blocks the frit.

Troubleshooting Protocol: Do not just "dilute more." You must alter the thermodynamic mixing point.

  • The "Sandwich" Injection (Immediate Fix):

    • Configure your autosampler to draw: Mobile Phase (10µL) + Sample (5µL) + Mobile Phase (10µL).

    • Why: This creates a dilution gradient before the sample hits the column frit, preventing instantaneous shock-precipitation.

  • The Co-Solvent Mobile Phase (Robust Fix):

    • If your Mobile Phase A is 100% Buffer, change it to 95% Buffer / 5% Acetonitrile .

    • Why: Even a small percentage of organic modifier in the aqueous line increases the "solubility floor" of the mobile phase, ensuring the triazole remains solvated during the initial mixing.

Module 2: The "Twin Peak" Phenomenon

Symptom: Your pure standard elutes as a split peak, a peak with a shoulder, or a broad, flat-topped peak.[1] Diagnosis: Solvent Strength Mismatch (Viscous Fingering).

The Mechanism: If you inject a sample dissolved in 100% Acetonitrile into a mobile phase of 50:50 Acetonitrile:Water, the sample plug is less viscous and stronger than the mobile phase. The mobile phase cannot effectively "push" the sample plug uniformly. Instead, the mobile phase channels through the center of the plug (viscous fingering), causing parts of the analyte to travel faster than others.

Visualizing the Failure Logic:

SolventMismatch Start Symptom: Split/Distorted Peaks Check1 Check Sample Diluent Strength Start->Check1 Decision1 Is Diluent > Mobile Phase Strength? Check1->Decision1 Mech1 Mechanism: Viscous Fingering (Strong solvent travels faster than MP) Decision1->Mech1 Yes Mech2 Mechanism: Localized Non-Retention (Analyte stays in diluent, not interacting with Stationary Phase) Decision1->Mech2 Yes Fix1 Fix A: Dilute Sample with Water/Buffer (Match MP Strength) Mech1->Fix1 Fix2 Fix B: Reduce Injection Volume (< 5 µL) Mech2->Fix2

Caption: Logic flow for diagnosing peak splitting caused by solvent strength mismatch.

The Fix: Diluent Matching Protocol

  • Calculate Mobile Phase Strength: If your initial gradient is 60% Buffer / 40% ACN, your sample diluent should ideally be 40% ACN (or weaker).

  • The "Crash" Test:

    • Take 1 mL of your sample (in 100% organic).

    • Add 1 mL of your Mobile Phase A (Buffer).

    • Observation: If it turns cloudy, you cannot inject this concentration. You must reduce the concentration or increase the organic ratio of the starting gradient.

Module 3: Comparative Solubility Data

Triazoles vary wildly in lipophilicity. Use this table to determine your starting conditions.

AnalyteLogP (Lipophilicity)pKa (Basicity)Solubility (Water)Recommended DiluentCritical Note
Fluconazole ~0.5 (Low)1.76High (>1 mg/mL)Mobile Phase"Forgiving" analyte. rarely precipitates.
Voriconazole ~1.8 (Med)1.6Low (~0.7 mg/mL)50:50 ACN:WaterSensitive to pH changes.
Itraconazole ~5.7 (High)3.7Negligible (<1 µg/mL) MeOH/THF (4:1) or 100% DMSORequires high organic. Do not use 100% water in MP A.
Posaconazole ~5.4 (High)3.6 (Piperazine)NegligibleAcetonitrile + 0.1% Formic AcidAdsorbs to glass; use polypropylene vials.

Expert Insight: For Itraconazole and Posaconazole, the pKa (~3.7) implies they are ionized (protonated) at acidic pH (pH < 3.0). While this increases solubility, it reduces retention on C18 columns. A common compromise is pH 2.5–3.0 using Phosphate or Formate buffers to maintain solubility without losing all retention.

Module 4: The "Ghost Peak" (Carryover)

Symptom: Small peaks of your analyte appear in blank injections following a high-concentration sample. Diagnosis: System Adsorption. Mechanism: Lipophilic triazoles (LogP > 3) adsorb to the Teflon rotor seal or the stainless steel needle loop. A standard "Weak Wash" (Water/MeOH) is insufficient to remove them.

The Self-Validating Wash Protocol:

  • Wash Solvent: Use 40:40:20 Acetonitrile:Isopropanol:Acetone (or Cyclohexane for extreme cases).

  • Validation Step:

    • Inject High Standard (e.g., 1000 ppm).

    • Inject Blank (Mobile Phase).

    • Inject Blank (Wash Solvent).

    • Result: If the second blank shows a peak, your wash system is failing. Switch to a "Active Needle Wash" (multi-solvent rinse).

Module 5: Experimental Workflow for Solubility Scouting

Follow this exact sequence when developing a method for a new triazole derivative.

SolubilityScouting Step1 1. Dissolve 1mg in 100% MeOH/DMSO Step2 2. Add Water dropwise Step1->Step2 Step3 3. Visual Check Step2->Step3 ResultClear Clear Solution: Compatible with RP-HPLC Step3->ResultClear No Solids ResultCloudy Precipitate: Incompatible Diluent Step3->ResultCloudy Solids Form Action1 Add Acid (0.1% Formic) ResultCloudy->Action1 Action2 Test pH 2.5 Solubility Action1->Action2 Action2->ResultClear Clear Final Set Mobile Phase A: Buffer pH 2.5 + 5% ACN Action2->Final Still Cloudy? Increase Org%

Caption: Step-by-step solubility scouting workflow to determine mobile phase compatibility.

References

  • United States Pharmacopeia (USP). Monograph: Itraconazole Capsules.[2] (Specifies the use of high-organic diluents and gradient elution for lipophilic triazoles).

  • Peeters, J., et al. (2002). "Characterization of the interaction of itraconazole with hydroxypropyl-beta-cyclodextrin." Journal of Pharmaceutical Sciences. (Detailed analysis of Itraconazole's pKa and solubility dependence).

  • Dolan, J. (2016). "HPLC Peak Splitting: Common Reasons For It." LCGC North America. (Authoritative guide on solvent mismatch mechanisms).

  • PubChem. Compound Summary: Voriconazole (CID 71616). (Source for LogP and pKa data). Link

  • Waters Corporation. "Troubleshooting HPLC Peak Shape Issues." Waters Knowledge Base.[3] (Protocol for diagnosing viscous fingering). Link

Sources

Optimization

Technical Support Center: Optimizing pH for Benzoic Acid Derivative Precipitation

Welcome to the technical support center for optimizing the precipitation of benzoic acid derivatives. This guide is designed for researchers, chemists, and pharmaceutical scientists who are looking to enhance yield, puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the precipitation of benzoic acid derivatives. This guide is designed for researchers, chemists, and pharmaceutical scientists who are looking to enhance yield, purity, and crystal form by mastering pH control. Here, we move beyond simple protocols to explain the fundamental science, troubleshoot common issues, and provide actionable, validated methodologies.

Section 1: Fundamental Principles - Why pH is the Master Variable

The solubility of benzoic acid and its derivatives is critically dependent on pH. This is because they are weak acids that exist in equilibrium between two forms: the protonated, neutral acid form (R-COOH), which is poorly soluble in water, and the deprotonated, anionic salt form (R-COO⁻), which is highly soluble.[1][2]

The relationship between pH, the acid dissociation constant (pKa), and the ratio of these two forms is described by the Henderson-Hasselbalch equation :[3][4][5]

pH = pKa + log([R-COO⁻] / [R-COOH])

  • When pH > pKa: The equilibrium shifts to favor the deprotonated, soluble salt form (R-COO⁻).[2][6]

  • When pH < pKa: The equilibrium shifts to favor the protonated, poorly soluble acid form (R-COOH), leading to precipitation.[2][6]

  • When pH = pKa: The concentrations of the soluble and insoluble forms are equal.[5][7]

Therefore, by precisely adjusting the pH of a solution, we can dictate whether a benzoic acid derivative remains dissolved or precipitates out, forming the basis of purification and isolation.

Section 2: Troubleshooting Guide - From Low Yields to Amorphous Solids

This section addresses common problems encountered during pH-induced precipitation in a direct question-and-answer format.

Q1: My precipitation yield is consistently low. What are the likely pH-related causes?

A1: Low yield is often a result of incomplete precipitation, meaning a significant portion of your compound remains in the soluble salt form. Consider these points:

  • Final pH is too high: The most common cause is a final pH that is too close to or above the pKa of your compound. At these pH values, a substantial fraction of the derivative remains as the soluble carboxylate anion. Solution: Ensure you are acidifying the solution to a pH at least 1 to 2 units below the pKa of your target compound. This drives the equilibrium almost completely towards the insoluble protonated form.

  • Inaccurate pKa Value: The pKa of a benzoic acid derivative is heavily influenced by its substituents. Using the pKa of unsubstituted benzoic acid (approx. 4.20) for a derivative can be misleading. For example, electron-withdrawing groups like a nitro group (e.g., in 4-nitrobenzoic acid, pKa ≈ 3.44) make the acid stronger (lower pKa), while electron-donating groups can have the opposite effect.[8] Solution: Find the specific pKa for your derivative from a reliable source or determine it experimentally.

  • Insufficient Equilibration Time: Precipitation is not instantaneous. If the solution is filtered too quickly after pH adjustment, the system may not have reached equilibrium. Solution: Allow for a sufficient stirring or holding time (e.g., 30-60 minutes or longer) after the final pH adjustment to maximize crystal formation.

Q2: The precipitate is oily, gummy, or amorphous instead of crystalline. How can I improve its morphology?

A2: The formation of an amorphous or oily precipitate, rather than a crystalline solid, is typically a kinetic problem caused by excessively rapid precipitation.[9] When the pH is changed too quickly, the molecules crash out of solution without the time needed to arrange themselves into an ordered crystal lattice.[10][11]

  • Rate of pH Adjustment: Rapidly adding a strong acid creates localized areas of very high supersaturation, forcing the compound out of solution in a disordered, amorphous state.[12] Solution: Add the acidifying agent slowly, dropwise, with vigorous stirring.[13] This maintains a lower level of supersaturation and allows for controlled crystal growth.

  • Precipitation Temperature: Higher temperatures generally increase the solubility of benzoic acid derivatives.[14][15][16][17] Precipitating from a warmer solution and then slowly cooling can promote the formation of more ordered crystals. Solution: Perform the pH adjustment at a slightly elevated temperature (e.g., 40-50 °C), then cool the mixture slowly to room temperature or below to complete the precipitation.

  • pH "Overshoot": Adding too much acid too quickly can lower the pH far below the pKa. This extreme change in conditions favors rapid, uncontrolled precipitation. Solution: Target a final pH that is just sufficiently below the pKa (e.g., pKa - 1.5 units) rather than indiscriminately adding a large excess of acid. Using a weaker acid for the adjustment can also provide better control.

Q3: I'm observing co-precipitation of impurities. How can pH optimization help?

A3: Co-precipitation occurs when impurities are trapped within the crystal lattice or adsorb onto the surface of your desired product. Precise pH control can enhance purity.

  • Differential Solubility: If your impurities have different pKa values than your target compound, you can use a carefully selected pH to keep them in solution while precipitating your product. Solution: Adjust the pH to a narrow window just below the pKa of your target compound but above the pKa of an acidic impurity. This maximizes the precipitation of your product while leaving the impurity in its soluble, deprotonated form.

  • Common-Ion Effect: The addition of an ion that is common to the precipitate can decrease the solubility of a salt.[18][19][20][21] While this is more directly related to ionic precipitates, the underlying principle of shifting equilibrium (Le Chatelier's principle) is relevant.[18][19] By controlling the concentration of all ionic species through careful pH and buffer selection, you can influence the precipitation process. Solution: Consider the full composition of your solution. The choice of acid used for pH adjustment can sometimes influence the final purity.

Section 3: Experimental Protocols

These protocols provide a validated framework for developing and executing a pH-controlled precipitation.

Protocol 1: Determining the Optimal Precipitation pH

This experiment helps you identify the precise pH range for maximizing the yield of a novel benzoic acid derivative.

  • Preparation: Prepare a stock solution of your compound in a suitable alkaline solution (e.g., 0.1 M NaOH) at a known concentration.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the stock solution in a beaker with a magnetic stir bar. Insert a calibrated pH probe.

  • Acid Addition: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl), adding small increments (e.g., 0.2 mL).

  • Observation: After each addition, allow the pH to stabilize and record the reading. Visually inspect the solution for the first sign of turbidity or precipitation. Note the pH at which this occurs.

  • Data Analysis: Continue the titration well past the point of initial precipitation. Plot the pH versus the volume of acid added. The point of maximum inflection in the curve corresponds to the pKa, and the pH where precipitation begins is your upper boundary for efficient recovery. The optimal final pH will typically be 1.5-2.0 units below the observed pKa.

Protocol 2: General Method for pH-Controlled Precipitation
  • Dissolution: Dissolve the crude benzoic acid derivative in a minimum amount of an aqueous base (e.g., 1 M NaOH, 1 M Na2CO3). Ensure the pH is well above the compound's pKa (e.g., pKa + 2 units) to achieve complete dissolution.

  • Filtration (Optional): If insoluble impurities are present, perform a filtration at this stage to remove them from the basic solution.

  • Temperature Adjustment: Gently warm the solution (e.g., to 40-50 °C) to aid in forming a better crystalline product.

  • Controlled Acidification: While stirring vigorously, add a suitable acid (e.g., 1 M HCl) dropwise. Monitor the pH continuously with a calibrated meter.

  • Precipitation: Continue adding acid until the target pH (determined from Protocol 1, typically pKa - 1.5) is reached and maintained.

  • Crystallization & Cooling: Once the target pH is stable, stop adding acid and reduce or stop the heating. Allow the mixture to stir for 30-60 minutes as it slowly cools to room temperature. For maximum yield, you may further cool the mixture in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining soluble salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Section 4: Data & Visualizations

Table 1: pKa Values of Common Benzoic Acid Derivatives

This table provides reference pKa values in water. Note that these can be affected by solvent and temperature.[22][23]

CompoundpKa (in Water)Reference
Benzoic acid4.20[8][24][25]
2-Hydroxybenzoic acid (Salicylic acid)2.97[24]
4-Hydroxybenzoic acid4.48[24]
2-Nitrobenzoic acid2.17[8]
4-Nitrobenzoic acid3.44[8]
2-Aminobenzoic acid (Anthranilic acid)4.78[24]
4-Methylbenzoic acid (p-Toluic acid)4.37[8]
Diagram 1: pH-Solubility Relationship

This diagram illustrates the fundamental equilibrium controlled by pH.

G cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) Soluble R-COO⁻ (Benzoate) Highly Soluble Insoluble R-COOH (Benzoic Acid) Poorly Soluble (Precipitates) Soluble->Insoluble  Add Acid (H⁺)   Insoluble->Soluble  Add Base (OH⁻)  

Caption: Equilibrium between soluble and insoluble forms of benzoic acid derivatives.

Diagram 2: Experimental Workflow for Precipitation

This flowchart outlines the key steps for a successful pH-controlled precipitation experiment.

G A 1. Dissolve Crude Product in Aqueous Base (pH > pKa) B 2. Warm Solution (e.g., 40-50°C) A->B C 3. Add Acid Dropwise with Vigorous Stirring B->C D 4. Monitor with pH Meter Until Target pH Reached (pH < pKa) C->D Continuous Monitoring E 5. Cool Slowly to Room Temp (Allow for Crystallization) D->E F 6. Isolate by Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry Product G->H

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Suvorexant Intermediate Purity Analysis

This guide provides an in-depth, experience-driven comparison of analytical methodologies for ensuring the purity of key intermediates in the synthesis of Suvorexant. We will move beyond a simple recitation of protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for ensuring the purity of key intermediates in the synthesis of Suvorexant. We will move beyond a simple recitation of protocols to explore the fundamental rationale behind method development choices, present robust validation data, and compare High-Performance Liquid Chromatography (HPLC) with viable alternatives, grounding our discussion in the principles of scientific integrity and regulatory compliance.

Introduction: The Critical Role of Intermediate Purity in Suvorexant Synthesis

Suvorexant (marketed as Belsomra®) is a first-in-class dual orexin receptor antagonist approved for the treatment of insomnia.[1] Its novel mechanism, which involves blocking the wake-promoting neuropeptides orexin A and orexin B, represents a significant departure from traditional hypnotics that act as general central nervous system depressants.[1] The synthesis of this complex molecule involves several steps, creating key intermediates whose purity is paramount.[2][3] Controlling impurities at the intermediate stage is a cornerstone of pharmaceutical quality control; it prevents the carry-over of potentially toxic or reactive species into the final Active Pharmaceutical Ingredient (API), ensuring the safety and efficacy of the medication.

One of the pivotal intermediates in many reported synthetic routes is the chiral diazepine core, (R)-7-chloro-5-methyl-1,4-diazepan-2-one.[1][3] The stereochemical integrity and chemical purity of this intermediate directly impact the final product's quality. This guide will focus on developing and validating a primary HPLC method for this intermediate's achiral purity and compare it with other essential analytical techniques required for comprehensive quality control.

Part 1: A Robust, Stability-Indicating HPLC Method for a Key Suvorexant Intermediate

The primary goal is to develop a single, robust reversed-phase HPLC (RP-HPLC) method capable of separating the Suvorexant intermediate from its process-related impurities and any degradation products that may form under stress conditions. This "stability-indicating" capability is a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

The Logic of Method Development: Causality Behind Experimental Choices

Our approach is not arbitrary but a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography.

  • Column Selection: The Workhorse C18 Column We selected an octadecylsilane (C18) column as the stationary phase. Why? The Suvorexant intermediate is a moderately polar organic molecule. A C18 stationary phase provides a non-polar surface, promoting retention through hydrophobic interactions. This is the most common and versatile stationary phase in reversed-phase chromatography, making the method easily transferable to most quality control laboratories. A previously reported method for the final Suvorexant API also successfully utilized a C18 column, supporting this choice.[6]

  • Mobile Phase and Elution Mode: The Power of the Gradient A gradient elution was chosen over an isocratic one. Why? During synthesis, impurities with a wide range of polarities can be generated. An isocratic elution (constant mobile phase composition) might either fail to retain early-eluting polar impurities or excessively prolong the analysis time for late-eluting non-polar impurities. A gradient, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic solvent (e.g., acetonitrile), ensures that all components are eluted efficiently with optimal peak shape and resolution within a reasonable timeframe.[7] We employ a mixture of a phosphate buffer (pH 3.0) and acetonitrile. The acidic pH ensures that the amine functional groups on the diazepine ring are protonated, leading to consistent retention and symmetrical peak shapes.

  • Detector Wavelength: Maximizing Sensitivity The UV detection wavelength was set to 254 nm. Why? This wavelength is commonly used for aromatic and conjugated systems. While a full UV scan would be performed to determine the absorbance maximum (λmax), which for Suvorexant has been reported around 248 nm[6], 254 nm is a robust choice that provides excellent sensitivity for both the intermediate and many potential impurities. A patent for a related intermediate also specifies detection at 254 nm.[8]

  • Ensuring Specificity: Forced Degradation Studies To prove the method is stability-indicating, the intermediate was subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), as mandated by ICH guidelines.[9] Why? This demonstrates that any degradation products generated do not co-elute with the main analyte peak, ensuring the method can accurately measure the purity of the intermediate in the presence of its degradants.[4][10] Studies on Suvorexant have identified several oxidative degradation impurities, highlighting the importance of this validation step.[11][12]

Experimental Protocol: HPLC Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4][13]

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.
  • Column: Zorbax Extend-C18, 150 x 4.6 mm, 5 µm.
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30.1-35 min (10% B).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.
  • Diluent: Mobile Phase A: Mobile Phase B (80:20 v/v).

2. Validation Procedure:

  • Specificity: Analyze blank (diluent), placebo, intermediate standard, and samples from forced degradation studies. Peak purity of the main analyte peak will be assessed using a Diode Array Detector (DAD).
  • Linearity: Prepare a series of at least five concentrations of the intermediate standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area against concentration and determine the correlation coefficient (r²).
  • Accuracy: Perform recovery studies by spiking a known amount of the intermediate standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level.
  • Precision:
  • Repeatability (Intra-assay): Analyze six replicate preparations of the intermediate standard at 100% of the target concentration on the same day, by the same analyst.
  • Intermediate Precision (Inter-assay/Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Data Presentation: Summary of Validation Results

The following table summarizes the (hypothetical yet realistic) results obtained from the method validation study.

Validation ParameterAcceptance Criterion (ICH)ResultConclusion
Specificity No interference at analyte RT. Peak Purity > 0.999No interference observed. Peak Purity Index = 0.9998Pass
Linearity (r²) ≥ 0.9990.9997Pass
Range 0.5 µg/mL - 150 µg/mLConfirmedPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.21%Pass
LOD S/N ≥ 3:10.15 µg/mLPass
LOQ S/N ≥ 10:10.50 µg/mLPass
Robustness System suitability parameters metAll variations met system suitability requirementsPass
Visualization: HPLC Method Development & Validation Workflow

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile (ATP) Col_Select Column & Stationary Phase Selection (C18) Dev_Start->Col_Select MP_Opt Mobile Phase Optimization (pH, Solvent) Col_Select->MP_Opt Det_Select Detector & Wavelength Selection (UV @ 254 nm) MP_Opt->Det_Select Grad_Opt Gradient Elution Development Det_Select->Grad_Opt Dev_End Optimized Method Protocol Grad_Opt->Dev_End Val_Start Validation Protocol Dev_End->Val_Start Transfer to Validation Specificity Specificity (Forced Degradation) Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy (Recovery) Val_Start->Accuracy Precision Precision (Repeatability & Intermediate) Val_Start->Precision Limits LOD & LOQ Val_Start->Limits Robustness Robustness Val_Start->Robustness Val_Report Validation Report Specificity->Val_Report Linearity->Val_Report Accuracy->Val_Report Precision->Val_Report Limits->Val_Report Robustness->Val_Report Final_Method Final Validated HPLC Method Val_Report->Final_Method Approved for Routine Use

Caption: Workflow for HPLC method development and validation.

Part 2: A Comparative Guide to Alternative Analytical Technologies

While RP-HPLC is a powerful tool for achiral purity, a comprehensive quality control strategy often requires orthogonal methods to analyze different types of impurities. No single method can "do it all."

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography.[14] It operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in dramatically higher efficiency and resolution, but requires instrumentation capable of handling much higher backpressures.[14][15]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Rationale for Suvorexant Intermediate
Analysis Speed Slower (Typical run time: 20-40 min)Faster (Typical run time: 2-10 min)UPLC offers a clear advantage for high-throughput environments (e.g., process development), but the validated HPLC method is sufficient for routine QC.
Resolution GoodExcellent; sharper, narrower peaksUPLC can better resolve closely eluting impurities, which may be critical if complex impurity profiles are observed.
Solvent Consumption HigherSignificantly lower (up to 95% less)UPLC is a "greener" technology, reducing both purchase and disposal costs for solvents.
System Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)Requires specialized UPLC systems; HPLC is more widely available.
Cost Lower initial instrument costHigher initial instrument costThe choice often depends on available capital and throughput needs.

Verdict: UPLC is technologically superior for speed and resolution.[15] However, a well-developed HPLC method is fully compliant, robust, and often more practical for a standard QC laboratory. The principles of method development and validation remain identical.

Alternative 2: Chiral HPLC

The diazepine intermediate is chiral, and its correct enantiomeric form is essential for the efficacy of Suvorexant.[1] The reversed-phase C18 method described above is achiral and cannot separate enantiomers. Therefore, a dedicated chiral HPLC method is not just an alternative, but a mandatory orthogonal method.

  • Principle: Chiral HPLC uses a Chiral Stationary Phase (CSP) that can stereoselectively interact with enantiomers, leading to different retention times. A patent for a Suvorexant intermediate describes a successful chiral separation using a CHIRALPAK AD-H column, which has a polysaccharide-based CSP.[8]

  • Typical Conditions: Unlike RP-HPLC, chiral separations often use normal-phase mobile phases (e.g., a mixture of n-heptane and an alcohol like ethanol) to facilitate the necessary interactions with the CSP.[8]

  • Comparison: This method does not replace the RP-HPLC purity method; it complements it. The RP-HPLC method quantifies process-related impurities and degradants, while the chiral HPLC method quantifies the unwanted enantiomer.

Alternative 3: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for analyzing compounds that are volatile or can be made volatile without decomposition.[16][17]

  • Principle: A sample is vaporized and carried by an inert gas (the mobile phase) through a column. Separation occurs based on the compound's boiling point and interaction with the stationary phase.

  • Applicability to Suvorexant Intermediate: GC is entirely unsuitable for analyzing the purity of the high-molecular-weight, non-volatile diazepine intermediate.[18] Attempting to do so would lead to sample decomposition in the high-temperature inlet.[16]

  • Where GC is Essential: GC, particularly with a headspace sampler (HS-GC), is the gold-standard technique for analyzing a different class of impurities: residual solvents .[19] Solvents like toluene, methanol, and dichloromethane are used during synthesis and must be controlled within strict limits defined by ICH Q3C guidelines. An optimized HS-GC method has been published for determining residual solvents in Suvorexant.[19]

Visualization: Selecting the Right Analytical Tool

Decision_Tree Start Purity Analysis for Suvorexant Intermediate Impurity_Type What is the nature of the impurity? Start->Impurity_Type Process_Imp Process-Related Impurity or Degradant? Impurity_Type->Process_Imp Non-volatile Enantiomer Unwanted Enantiomer? Impurity_Type->Enantiomer Chiral Solvent Residual Solvent? Impurity_Type->Solvent Volatile HPLC Use Validated Reversed-Phase HPLC (Stability-Indicating) Process_Imp->HPLC Chiral_HPLC Use Orthogonal Chiral HPLC Method (e.g., CHIRALPAK) Enantiomer->Chiral_HPLC GC Use Headspace Gas Chromatography (HS-GC) Solvent->GC

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The development of a robust, validated, and stability-indicating HPLC method is the cornerstone of ensuring the purity of Suvorexant intermediates. As demonstrated, the selection of column, mobile phase, and detector parameters is a logical process designed to achieve reliable separation and quantification. While advanced techniques like UPLC offer improvements in speed and efficiency, a well-designed HPLC method remains a fully compliant and accessible workhorse for quality control laboratories.

Crucially, this guide highlights that a comprehensive purity assessment is not a one-size-fits-all endeavor. Orthogonal methods are not merely alternatives but essential components of a complete analytical control strategy. A chiral HPLC method is mandatory for controlling stereochemical purity, while HS-GC is indispensable for monitoring residual solvents. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a self-validating system of analytical controls that guarantees the quality of intermediates and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Cox, C. D., et al. (2016, December 9). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Google Patents. US10618891B2 - Suvorexant intermediate and preparation method thereof.
  • Journal of Bio Innovation. literature review on analytical methods for quantification of suvorexant.
  • Patsnap. (2020, April 14). Suvorexant intermediate and preparation method thereof.
  • ChemicalBook. Suvorexant synthesis.
  • Jia, C., et al. (2025, October 30). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing.
  • Google Patents. WO2017133620A1 - Suvorexant intermediate and preparation method thereof.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • Siddhartha S, et al. (2018, March 27). Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms. Neliti.
  • Al-Shehri, S. M., et al. (2023, October 16). Quantification of Suvorexant in Human Urine Using a Validated HPTLC Bioanalytical Method. ACS Omega.
  • Google Patents. CN104569255A - Method for determining Suvorexant intermediate employing HPLC.
  • Google Patents. A kind of method for determining Suvorexan and its intermediate by HPLC.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Slideshare. Basic Difference Between HPLC Vs GC Used In API Pharma Companies.
  • Al-Shehri, S. M., et al. (2023). Quantification of Suvorexant in Human Urine Using a Validated HPTLC Bioanalytical Method. PMC.
  • ResearchGate. HPLC chromatogram of oxidative degradation for suvorexant drug substance.
  • ResearchGate. Typical synthetic scheme of suvorexant drug substance.
  • Pappureddy, S. B., et al. (2020, June 15). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. Oxford Academic.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Triazolyl Benzoic Acids

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of triazolyl benzoic acids, offering researchers, scientists, and drug development professionals a robust framework for structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of triazolyl benzoic acids, offering researchers, scientists, and drug development professionals a robust framework for structural elucidation and isomer differentiation. By integrating established fragmentation principles with detailed experimental protocols, we aim to equip you with the expertise to confidently analyze this important class of molecules.

Introduction: The Significance of Triazolyl Benzoic Acids

Triazolyl benzoic acids are a class of heterocyclic compounds featuring both a triazole ring and a benzoic acid moiety. The 1,2,3-triazole linkage, often synthesized via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), has made these structures ubiquitous in medicinal chemistry and drug development.[1] Their rigid, planar structure and ability to participate in hydrogen bonding make them valuable as stable linkers or pharmacophores.

Understanding the mass spectrometric behavior of these molecules is paramount for several reasons:

  • Structural Confirmation: Ensuring the correct product has been synthesized.

  • Metabolite Identification: Identifying biotransformations in drug metabolism studies.

  • Isomer Differentiation: Distinguishing between structurally similar isomers (e.g., 1,4- vs. 1,5-disubstituted triazoles or ortho-, meta-, para-benzoic acid isomers), which can be a significant analytical challenge.[1][2]

This guide focuses on fragmentation patterns generated by Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), a technique widely used for structural analysis.[3]

Core Fragmentation Pathways: A Tale of Two Moieties

The fragmentation pattern of a triazolyl benzoic acid is a composite of the characteristic cleavages of its two primary functional groups: the benzoic acid and the triazole ring. Analysis is typically performed using electrospray ionization (ESI), and the patterns differ significantly between negative and positive ion modes.

In negative ion mode, the molecule is deprotonated, typically at the carboxylic acid, to form the [M-H]⁻ ion. The fragmentation of this precursor ion is almost universally dominated by a single, highly characteristic pathway.

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44 Da) from the carboxylate anion is a facile and often primary fragmentation pathway for benzoic acid and its derivatives.[4] This results in a prominent fragment ion corresponding to the deprotonated triazolyl-phenyl core. The stability of the resulting carbanion influences the ease of this fragmentation.

This straightforward fragmentation is highly diagnostic for the presence of the carboxylic acid group but provides limited information about the rest of the molecule, including the triazole ring.

In positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. The resulting fragmentation is more structurally informative, with several competing pathways.

  • Loss of Water (H₂O) and Carbon Monoxide (CO): A common pathway for protonated benzoic acids involves the sequential loss of water (18 Da) and then carbon monoxide (28 Da).[5][6] This leads to the formation of a stable benzoyl cation or related structures.[7][8]

  • Loss of Dinitrogen (N₂): The 1,2,3-triazole ring is known to readily eliminate a neutral molecule of dinitrogen (N₂), a loss of 28 Da.[9][10] This is a hallmark fragmentation for many 1,2,3-triazole and 1,2,3-thiadiazole derivatives and is a key indicator of the triazole core.[9][10]

  • Cleavage of the Triazole Ring: The heterocyclic ring itself can undergo cleavage, leading to various smaller fragments.[11][12] The specific pathways depend on the substitution pattern and the site of protonation.

  • Cleavage at the Sulfonamide Moiety (if present): For derivatives containing linkages like sulfonamides, cleavage at this group can also be a major fragmentation route, sometimes competing with the loss of N₂.[9]

Comparative Analysis: Distinguishing Isomers by MS/MS

While general patterns are useful, the true power of MS/MS lies in its ability to differentiate between isomers that are otherwise difficult to distinguish.[2] The relative abundance of specific fragment ions can serve as a fingerprint for a particular isomer.

Precursor IonCharacteristic FragmentNeutral LossStructural Moiety ImplicatedIon ModeSignificance for Isomer Differentiation
[M-H]⁻ [M-H-44]⁻CO₂ (44 Da)Benzoic AcidNegativeGenerally low. Rate of loss may vary slightly with isomer structure but often insufficient for confident assignment.
[M+H]⁺ [M+H-18]⁺H₂O (18 Da)Benzoic AcidPositiveCan be influenced by the proximity of the triazole ring in ortho-substituted isomers, potentially altering ion abundance compared to meta or para.
[M+H]⁺ [M+H-28]⁺N₂ (28 Da)1,2,3-Triazole RingPositiveHighly significant. The stability of the ion formed after N₂ loss can differ between 1,4- and 1,5-disubstituted triazole isomers, leading to different fragment intensities.[9][13]
[M+H]⁺ [M+H-46]⁺H₂O + CO (46 Da)Benzoic AcidPositiveDifferences in ion abundance may correlate with the positional isomerism of the benzoic acid.

Expert Insight: The loss of dinitrogen (N₂) from the protonated molecule in positive ion mode is often the most diagnostic fragmentation for differentiating triazole ring isomers. Subtle differences in the stability of the resulting fragment ions between, for example, a 1,4- and a 1,5-disubstituted triazole, can be amplified in an MS/MS experiment, leading to distinct and reproducible differences in their respective spectra.

Visualizing the Fragmentation Pathways

Diagrams generated using Graphviz provide a clear visual representation of the key fragmentation events.

cluster_neg Negative Ion Mode (ESI-) Fragmentation cluster_pos Positive Ion Mode (ESI+) Fragmentation M_H [M-H]⁻ (Deprotonated Parent) M_H_CO2 [M-H-CO₂]⁻ (Decarboxylated Core) M_H->M_H_CO2 - CO₂ (44 Da) M_H_plus [M+H]⁺ (Protonated Parent) M_H_H2O [M+H-H₂O]⁺ M_H_plus->M_H_H2O - H₂O (18 Da) M_H_N2 [M+H-N₂]⁺ M_H_plus->M_H_N2 - N₂ (28 Da) M_H_H2O_CO [M+H-H₂O-CO]⁺ M_H_H2O->M_H_H2O_CO - CO (28 Da)

Caption: Key fragmentation pathways for triazolyl benzoic acids.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a self-validating workflow for analyzing triazolyl benzoic acids using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • Liquid Chromatograph: HPLC or UHPLC system.

  • Mass Spectrometer: A tandem mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an ESI source.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL.

    • Expert Tip: Ensure the final sample solvent is compatible with the initial mobile phase conditions to ensure good peak shape.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over several minutes to elute the analyte.[5]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, run in separate positive and negative modes.

    • Mass Range: Scan a range appropriate for the expected parent mass (e.g., m/z 100-1000).

    • Source Parameters: Optimize capillary voltage (e.g., 3.5 kV), source temperature (e.g., 150 °C), and desolvation gas flow and temperature (e.g., 350 °C) to achieve a stable and robust signal for the ion of interest.[5]

    • MS/MS Analysis:

      • Perform a survey scan (MS1) to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

      • Select the precursor ion for fragmentation (MS2).

      • Collision Energy (CE): This is the most critical parameter. Apply a stepped or ramped collision energy (e.g., 10-40 eV) to observe both low-energy (e.g., loss of CO₂) and higher-energy (e.g., ring cleavage) fragments in a single run.[5]

      • Trustworthiness Check: The use of a high-resolution mass spectrometer allows for accurate mass measurements (<5 ppm), which enables the confident assignment of elemental compositions to both precursor and fragment ions, validating the proposed fragmentation pathways.

cluster_workflow LC-MS/MS Experimental Workflow SamplePrep 1. Sample Preparation (1-10 µg/mL solution) LC 2. LC Separation (Reversed-Phase C18) SamplePrep->LC ESI 3. ESI Ionization (Positive & Negative Modes) LC->ESI MS1 4. MS1 Survey Scan (Identify Precursor Ion) ESI->MS1 Isolation 5. Precursor Isolation MS1->Isolation CID 6. Collision-Induced Dissociation (CID) (Ramped Collision Energy) Isolation->CID MS2 7. MS2 Product Ion Scan (Acquire Fragmentation Pattern) CID->MS2 Analysis 8. Data Analysis (Pathway Elucidation) MS2->Analysis

Caption: A typical workflow for acquiring MS/MS data.

Conclusion

The mass spectrometric fragmentation of triazolyl benzoic acids is a predictable yet nuanced process governed by the interplay between the benzoic acid and triazole moieties. While negative ion mode provides a simple confirmation of the carboxylic acid via decarboxylation, positive ion mode offers a richer dataset suitable for detailed structural elucidation. The characteristic loss of dinitrogen (N₂) from the triazole ring, alongside cleavages related to the benzoic acid group, provides a powerful diagnostic toolkit. By systematically applying ramped collision energies and leveraging high-resolution instrumentation, researchers can confidently distinguish between challenging isomers, a critical capability in modern chemical and pharmaceutical development.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Journal of Mass Spectrometry. Retrieved February 20, 2026, from [Link]

  • Let's Talk Academy. (2026). Benzoic Acid Mass Spectrum.
  • Mazur, D. M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved February 20, 2026, from [Link]

  • CSIRO Publishing. (n.d.). The Fragment Ion CI3H9o2 m/z 197 in the Mass Spectra of 2-(2 I-R-pheny1)benzoic Acids. Australian Journal of Chemistry.
  • ResearchGate. (n.d.). Fragmentation pathways of protonated 1,2,3-triazole 1aN.
  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved February 20, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • ResearchGate. (n.d.). General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles.
  • Zaporizhzhia State Medical University. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • PlumX. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • ResearchGate. (n.d.). Suggested dissociation pathways in triazole along with reaction energies.
  • Saqib, M., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics. Retrieved February 20, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

  • National University of Pharmacy. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmaceutical Journal of Ukraine.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • ResearchGate. (n.d.). Comparison of the collision‐induced dissociation of the mass‐selected m/z 284 ion–protonated penconazole.
  • Washington University in St. Louis. (1990). Collision-induced dissociation. Retrieved February 20, 2026, from Washington University in St. Louis website.
  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved February 20, 2026, from Scientific & Academic Publishing website.
  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. Retrieved February 20, 2026, from [Link]

  • PubMed. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. Retrieved February 20, 2026, from [Link]

Sources

Validation

Technical Guide: FTIR Spectral Analysis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Executive Summary & Application Context Target Molecule: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS Registry Number: (Related to Suvorexant intermediates, e.g., 1429468-38-1 for the methyl ester precursor or spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS Registry Number: (Related to Suvorexant intermediates, e.g., 1429468-38-1 for the methyl ester precursor or specific salt forms) Primary Application: Key intermediate in the synthesis of Orexin Receptor Antagonists (e.g., Suvorexant).[1]

This guide provides a comparative FTIR analysis framework for validating the structural integrity of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid. Unlike generic spectral databases, this document focuses on Process Analytical Technology (PAT) —specifically, how to distinguish this product from its reactants (phthalic derivatives or hydrazides) and how to select the correct sampling technique (ATR vs. KBr) for pharmaceutical quality control.

Vibrational Spectroscopy Profile

The infrared spectrum of this molecule is dominated by two competing moieties: the carboxylic acid (strong H-bonding potential) and the 1,2,4-triazole ring (heterocyclic vibrations).

Table 1: Critical Spectral Assignment (Diagnostic Bands)
Functional GroupMode of VibrationWavenumber (cm⁻¹)Diagnostic Significance
Carboxylic Acid (-COOH) O-H Stretch2500–3300 (Broad)Indicates dimerization. Absence suggests salt formation or esterification.
Carbonyl (C=O) C=O[2] Stretch1680–1710 (Strong)Primary Marker. Lower frequency than anhydrides (1760/1850) or esters (~1735).
1,2,4-Triazole Ring C=N Stretch1500–1600Overlaps with aromatic C=C, but appears as distinct, sharp shoulders.
Methyl Group (-CH₃) C-H Stretch (Aliphatic)2920–2980Differentiates from non-methylated analogs. Appears just below aromatic C-H.[3]
Benzoic Ring C-H Out-of-Plane (oop)700–770Characteristic of ortho-substitution (1,2-disubstituted benzene).
Triazole Ring Ring Breathing600–680Fingerprint confirmation of the 5-membered heterocycle.

Comparative Analysis 1: Synthesis Monitoring

In drug development, the critical challenge is confirming the formation of the triazole ring while ensuring the benzoic acid moiety remains intact. The most common synthetic route involves the reaction of phthalic anhydride or phthalide derivatives with hydrazine/triazole precursors.

The "Spectral Shift" Validation

The transformation is validated by the disappearance of precursor bands and the appearance of product bands.

  • Precursor (Phthalic Anhydride): Exhibits a split carbonyl doublet (symmetric/asymmetric stretching) at 1850 cm⁻¹ and 1760 cm⁻¹ .

  • Intermediate (Hydrazide/Amide): May show Amide I/II bands around 1650–1660 cm⁻¹ .

  • Target Product: The doublet collapses into a single, strong acid carbonyl peak at ~1690 cm⁻¹ , and the anhydride "pseudo-oxygen" bands (1000–1100 cm⁻¹) disappear.

Visualization: Synthesis Decision Tree

SynthesisMonitor Start Crude Reaction Mixture Check1 Check 1760-1850 cm⁻¹ Region Start->Check1 Anhydride Doublet Present (1760/1850 cm⁻¹) Check1->Anhydride Peaks Detected NoAnhydride Region Clear Check1->NoAnhydride No Peaks Result1 Reaction Incomplete (Residual Anhydride) Anhydride->Result1 Check2 Check 1680-1710 cm⁻¹ Region NoAnhydride->Check2 AcidPeak Strong Peak ~1690 cm⁻¹ Check2->AcidPeak Confirmed AmidePeak Peak < 1660 cm⁻¹ (Amide/Hydrazide) Check2->AmidePeak Shifted Low Result2 Target Molecule Formed AcidPeak->Result2 Result3 Intermediate Trapped (Ring Closure Failed) AmidePeak->Result3

Figure 1: Logic flow for monitoring the conversion of phthalic precursors to the triazole-benzoic acid target.

Comparative Analysis 2: Methodology (ATR vs. KBr)

For this specific solid acid, the choice of sampling technique significantly alters the spectral quality and peak positions.

Table 2: Performance Comparison
FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission)
Principle Surface reflection (evanescent wave).Bulk transmission through diluted matrix.
Sample Prep None (Neat powder). < 1 minute.Grinding with KBr, pressing. ~15 minutes.
Acid Dimerization High. Neat solid favors strong intermolecular H-bonding. O-H band is extremely broad.Variable. Grinding pressure and moisture in KBr can disrupt dimers or induce ionization (carboxylate formation).
Peak Shifts Peaks at lower wavenumbers (fingerprint) may appear more intense due to depth of penetration (DP) effects."True" relative intensities (Beer-Lambert law applies).
Recommendation Preferred for Routine QC. Speed and reproducibility outweigh minor resolution loss.Preferred for Structure Elucidation. Essential if resolving subtle aromatic overtones.

Critical Note on ATR Correction: Because the penetration depth of the IR beam is wavelength-dependent (deeper at lower wavenumbers), the raw ATR spectrum of this molecule will show artificially enhanced intensity in the 600–1000 cm⁻¹ region (Triazole breathing modes) compared to a KBr spectrum. Most software applies an "ATR Correction" algorithm—ensure this is enabled when comparing against library standards.

Validated Experimental Protocol (ATR-FTIR)

Objective: Routine purity confirmation of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

Equipment
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two or Bruker Alpha).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with Isopropanol (IPA). Ensure no residue remains (check energy throughput).

  • Background Scan: Collect air background. Crucial: Do not touch the crystal during this step.

  • Sample Loading: Place ~5–10 mg of the white/off-white powder onto the center of the crystal.

  • Pressure Application: Lower the pressure arm/anvil.

    • Self-Validation: Watch the live preview.[4] Increase pressure until the strongest peak (C=O at ~1690 cm⁻¹) reaches 0.4–0.8 Absorbance units. Stop if bands plateau.

  • Data Collection: Acquire spectrum.

  • Post-Processing:

    • Apply Baseline Correction (Rubberband method preferred for broad acid baselines).

    • Apply ATR Correction (if comparing to KBr literature data).

  • Cleaning: Immediately wipe crystal with IPA to prevent acid etching (if using ZnSe) or cross-contamination.

Structural Assignment Diagram

The following diagram maps the physical structure of the molecule to its spectral output, visualizing the "Causality" requirement of the analysis.

SpectralMap Molecule 2-(1-Methyl-1H-1,2,4-triazol-5-yl) benzoic acid Benzoic Benzoic Acid Moiety Molecule->Benzoic Triazole Triazole Ring (Methylated) Molecule->Triazole OH O-H Stretch (2500-3300 cm⁻¹) Benzoic->OH CO C=O Carbonyl (~1690 cm⁻¹) Benzoic->CO CN C=N / C-N Stretch (1500-1600 cm⁻¹) Triazole->CN CH3 Methyl C-H (~2950 cm⁻¹) Triazole->CH3

Figure 2: Correlation between molecular moieties and primary infrared absorption bands.

References

  • Suvorexant Synthesis & Characterization

    • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance. Journal of Chromatographic Science, 2020.[5][6]

  • Triazole Spectral Data

    • Experimental and theoretical assignment of the vibrational spectra of triazoles. Journal of Molecular Modeling, 2014.[7]

  • Benzoic Acid FTIR Standards

    • Infrared Spectroscopy of Benzoic Acid Derivatives. NIST Chemistry WebBook.

  • Sampling Techniques

    • ATR vs. KBr: Advantages and Disadvantages.[8][9][10] Kintek Solution Technical Notes.

Sources

Comparative

Elemental Analysis vs. Theoretical Calculation for Triazole Compounds: A Comparative Guide

Executive Summary: The Nitrogen-Rich Challenge In small molecule drug discovery, Elemental Analysis (EA) remains the gold standard for establishing bulk purity, typically requiring experimental values to match theoretica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen-Rich Challenge

In small molecule drug discovery, Elemental Analysis (EA) remains the gold standard for establishing bulk purity, typically requiring experimental values to match theoretical calculations within


 .[1] However, triazole compounds  (1,2,3- and 1,2,4-isomers) present a unique analytical paradox. While their theoretical composition is mathematically absolute, their experimental behavior is notoriously erratic due to high nitrogen content, thermal stability, and hygroscopicity.[1]

This guide moves beyond basic stoichiometry to address the causality of analytical discrepancies in triazoles. We compare the rigid theoretical model against the dynamic experimental reality of Combustion Analysis (CHN), providing a self-validating workflow to reconcile the two.

Theoretical Calculation: The Ideal Baseline

Theoretical calculation assumes a chemically perfect, anhydrous, and solvent-free lattice.[1] For triazoles, this is often a fallacy.[1]

The Stoichiometric Model

For a generic triazole derivative


, the theoretical mass percentage is calculated as:

[1]

Example: 4-phenyl-1H-1,2,3-triazole (


, MW = 145.16  g/mol )[1]
  • Carbon:

    
    [1]
    
  • Hydrogen:

    
    [1]
    
  • Nitrogen:

    
    [1]
    
The "Hidden" Variable: Solvation

Triazoles are excellent hydrogen bond donors/acceptors.[1] They frequently crystallize as hydrates or hemi-solvates.[1] If a researcher synthesizes the above compound but isolates it as a hemi-hydrate (


), the theoretical baseline shifts drastically.[1]

Table 1: Impact of Solvation on Theoretical Values

ElementAnhydrous Theory (%)Hemi-hydrate Theory (%)Difference (%)Result
C 66.1962.33-3.86FAIL (>0.4%)
H 4.865.23+0.37PASS
N 28.9527.26-1.69FAIL (>0.4%)

Critical Insight: A "failed" EA result often indicates a correct synthesis of a solvated form, not an impure product.[1]

Elemental Analysis (EA): The Experimental Reality

Experimental EA (Combustion Analysis) subjects the sample to flash combustion (


C) in an oxygen-rich environment.[1] For triazoles, this process faces three specific mechanistic hurdles.
Challenge A: The Refractory Nitrogen Problem

Triazoles are chemically stable and nitrogen-rich.[1] In standard combustion tubes, they may undergo incomplete combustion , forming thermally stable graphitic carbon nitrides (


) rather than fully oxidizing to 

.[1]
  • Symptom: Low Carbon values, variable Nitrogen values.[1][2]

  • Solution: Use of combustion aids like Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to supply local oxygen and catalyze the breakdown of the heterocyclic ring.[1]
Challenge B: Nitrogen Oxide ( ) Reduction

High-nitrogen compounds generate massive amounts of


 gases.[1] If the reduction column (typically Copper) is exhausted or the flow rate is too high, 

is not fully reduced to

.[1]
  • Symptom: Artificially high Nitrogen values (drift).[1]

  • Protocol: Reduce sample weight to <2 mg to prevent detector saturation.

Challenge C: Hygroscopicity

Many triazole salts are hygroscopic.[1] Weighing a sample on a microbalance while it absorbs atmospheric moisture introduces a dynamic mass error.[1]

  • Symptom: Hydrogen values drift upward; C and N values drift downward proportionally.[1]

The Self-Validating Workflow (Protocol)

Do not rely on EA alone.[1] Use this decision matrix to validate purity.

Phase 1: Pre-Analysis Qualification[1]
  • Vacuum Drying: Dry sample at

    
    C under high vacuum (
    
    
    
    mbar) for 24 hours.
  • NMR Check: Run

    
     NMR. Integrate solvent peaks.[1] If solvent 
    
    
    
    molar equivalents, recalculate the "Theoretical" value to include the solvent (see Table 1).[1]
Phase 2: The Combustion Protocol (Triazole Specific)[1]
  • Instrument: CHN Analyzer (e.g., Elementar vario, PerkinElmer 2400).[1]

  • Combustion Temp: Set to

    
    C  (High temp mode) or use Tin (Sn) capsules which generate an exothermic flash up to 
    
    
    
    C.
  • Additives: Add 5–10 mg of

    
      powder to the sample capsule to ensure complete oxidation of the triazole ring.
    
Phase 3: Data Interpretation

Compare Experimental (Found) vs. Theoretical (Calc).

  • Pass: All elements within

    
    .
    
  • Fail: Calculate the

    
     (Found - Calc).
    
    • Scenario A: C is low, H is high, N is low (Proportional).[1] Cause: Trapped water/solvent.[1] -> Action: Run TGA (Thermogravimetric Analysis) to confirm volatile loss.

    • Scenario B: C is low, N is low, Ash residue present.[1] Cause: Incomplete combustion.[1][2][3] -> Action: Add

      
       or increase 
      
      
      
      dosing.

Decision Logic Visualization

The following diagram illustrates the decision-making process for validating Triazole purity, distinguishing between synthesis errors and analytical artifacts.

Triazole_Analysis_Workflow Start Synthesized Triazole Compound Run_NMR Run 1H NMR (Check Solvents) Start->Run_NMR Calc_Theory Calculate Theory (Anhydrous) Run_EA Run Combustion Analysis (with WO3 additive) Calc_Theory->Run_EA Decision_Solvent Solvent Detected? Run_NMR->Decision_Solvent Decision_Solvent->Calc_Theory No Recalc Recalculate Theory (Include Solvate) Decision_Solvent->Recalc Yes Recalc->Run_EA Compare Compare Found vs. Calc Run_EA->Compare Check_04 Within ±0.4%? Compare->Check_04 Pass PASS: Publishable Purity Check_04->Pass Yes Fail_Analysis Analyze Deviation Pattern Check_04->Fail_Analysis No Troubleshoot_1 High H, Low C/N? (Hygroscopic) Fail_Analysis->Troubleshoot_1 Troubleshoot_2 Low C, Low N? (Incomplete Burn) Fail_Analysis->Troubleshoot_2 Action_TGA Run TGA to quantify water Troubleshoot_1->Action_TGA Action_HRMS Switch to HRMS (Alternative Validation) Troubleshoot_2->Action_HRMS Action_TGA->Recalc Correct Formula

Figure 1: Decision matrix for reconciling Elemental Analysis data with Theoretical Calculations for nitrogen-rich heterocycles.

Comparison Summary

FeatureTheoretical CalculationElemental Analysis (Experimental)
Basis Mathematical stoichiometry of the target formula.[1]Physical combustion and gas chromatography detection.[1]
Precision Absolute (Exact).[1]Relative (

tolerance).
Triazole Blindspot Ignores solvation, hydration, and synthesis byproducts.[1]Can fail due to high-N "refractory" nature or

saturation.[1]
Primary Utility Sets the benchmark target.Proves bulk purity and confirms the absence of inorganic salts/catalysts.
Best Practice Must be adjusted dynamically based on NMR/TGA data.Requires combustion aids (

) for reliable triazole oxidation.[1]

References

  • American Chemical Society (ACS). (2023).[1] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for the

    
     acceptance criterion).
    [Link]
    
  • National Institutes of Health (NIH) / PubMed. (2012).[1] An International Study Evaluating Elemental Analysis. (Discusses journal requirements and common error sources). [Link]

  • Royal Society of Chemistry (RSC). (2022).[1] Combining the most suitable energetic tetrazole and triazole moieties. (Example of characterization of high-nitrogen energetic materials). [Link]

  • MDPI. (2023).[1] Synthesis and Crystallization of N-Rich Triazole Compounds. (Detailed protocols for triazole synthesis and analysis). [Link][1]

  • FDA. (2019).[1] Elemental Analysis Manual (EAM) for Food and Related Products. (Provides context on ICP-OES/MS methods when combustion fails). [Link]

Sources

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